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Guanosine Diphosphate

Cat. No.: B093557
CAS No.: 146-91-8
M. Wt: 443.20 g/mol
InChI Key: QGWNDRXFNXRZMB-UUOKFMHZSA-N
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Description

Historical Perspectives on Nucleotide Signaling Research

The understanding of nucleotide signaling began with the discovery of purinoreceptors activated by adenosine (B11128) triphosphate (ATP) in the 1970s by Geoffrey Burnstock. nih.gov This initial finding paved the way for the realization that nucleotides, both purines and pyrimidines, act as extracellular signaling molecules. nih.gov These receptors were later classified into two families: P1, activated by adenosine, and P2, activated by nucleotides like ATP, ADP, UTP, and UDP. nih.gov While much of the early focus was on adenine-based nucleotides, the critical roles of guanine-based nucleotides in intracellular signaling have become increasingly apparent. mdpi.com Research has unveiled the central function of the GDP/GTP cycle in regulating cellular processes through the action of GTP-binding proteins, or G-proteins. wikipedia.orgnih.gov

Conceptual Frameworks of Guanosine (B1672433) Nucleotide Function in Biology

Guanosine nucleotides, including GDP and GTP, are integral to numerous cellular activities. mdpi.com They serve as building blocks for nucleic acids and as key regulators of various biochemical pathways. mdpi.com A central concept is the function of G-proteins as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. wikipedia.orgnih.gov This "on/off" switch mechanism is fundamental to signal transduction, controlling a wide range of cellular responses. nih.gov The transition from the inactive to the active state is facilitated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), while the return to the inactive state is promoted by GTPase-Activating Proteins (GAPs). nih.gov This tightly regulated cycle allows cells to respond to extracellular signals and control intracellular events with high precision. wikipedia.org

Significance of Guanosine Diphosphate in Fundamental Biological Processes

GDP is indispensable for a multitude of fundamental biological processes. Its most prominent role is in G-protein coupled receptor (GPCR) signaling, where the exchange of GDP for GTP on G-proteins initiates downstream signaling cascades that regulate everything from hormone action to neurotransmission. laboratorynotes.com In protein synthesis, GDP is involved in the elongation phase of translation. laboratorynotes.com Furthermore, GDP participates in various metabolic pathways, including the citric acid cycle and gluconeogenesis, and serves as a precursor for the synthesis of other essential biomolecules. laboratorynotes.combiologyonline.com The conversion of GDP to GTP is a key step in substrate-level phosphorylation, contributing to cellular energy production. laboratorynotes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O11P2 B093557 Guanosine Diphosphate CAS No. 146-91-8

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNDRXFNXRZMB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163254
Record name Guanosine diphosphate
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Molecular Weight

443.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
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CAS No.

146-91-8, 157420-46-7
Record name GDP
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Record name Guanosine diphosphate
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Record name Guanosine-5'-Diphosphate
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Record name Guanosine diphosphate
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Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical and Physical Properties of Guanosine 5 Diphosphate

Guanosine (B1672433) 5'-diphosphate is a ribonucleoside diphosphate. biologyonline.com It consists of the purine (B94841) base guanine (B1146940) attached to the 1' carbon of a ribose sugar, with two phosphate (B84403) groups esterified to the 5' carbon of the ribose. wikipedia.orgbiologyonline.com

PropertyValue
Chemical Formula C10H15N5O11P2
Molar Mass 443.200522 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphonate
PubChem CID 730
ChEBI ID 17552
Appearance White to off-white powder

Guanosine 5 Diphosphate in Signal Transduction

Guanosine (B1672433) 5'-diphosphate Regulation of Small GTPases

Small GTPases, also known as small G-proteins, are a superfamily of monomeric proteins that function as molecular switches in a vast number of cellular processes, including cell growth, differentiation, and intracellular trafficking. wikipedia.orgmdpi.com Similar to their heterotrimeric counterparts, their activity is governed by a cycle of GDP and GTP binding. wikipedia.orgnih.gov

When bound to GDP, small GTPases are in an inactive or "off" state. wikipedia.orgpnas.org This inactivity is a direct result of the protein's three-dimensional structure in the GDP-bound form. Key to this regulation are two highly flexible regions within the protein known as switch I and switch II. pnas.orgmdpi.com

In the GDP-bound conformation, these switch regions are structurally disordered and adopt a conformation that is not conducive to binding with downstream effector proteins. pnas.org This prevents the initiation of signaling cascades. The affinity for GDP is typically very high, meaning that its dissociation is extremely slow without catalytic help, effectively locking the GTPase in an inactive state. wikipedia.orgnih.gov For some families of small GTPases, this inactive GDP-bound form is sequestered in the cytosol by guanine (B1146940) nucleotide dissociation inhibitors (GDIs), which further prevent both GDP release and membrane association. nih.govnih.gov

The activation of small GTPases requires the exchange of the bound GDP for GTP. nih.gov This process is catalyzed by a diverse family of proteins known as guanine nucleotide exchange factors (GEFs). wikipedia.orgnih.gov GEFs are the primary activators of small GTPases. nih.govnih.gov

GEFs function by binding to the inactive, GDP-bound small GTPase. wikipedia.org This interaction induces significant conformational changes in the GTPase, particularly disrupting the regions that hold the GDP molecule and a critical magnesium ion in place. mdpi.comresearchgate.net The GEF essentially pries open the nucleotide-binding pocket, destabilizing the interaction with GDP and promoting its dissociation. wikipedia.orgtandfonline.com

Once GDP is released, the nucleotide-binding site of the small GTPase is left transiently empty. tandfonline.com As with heterotrimeric G-proteins, the high intracellular ratio of GTP to GDP ensures that a GTP molecule quickly enters and binds to the site. wikipedia.org The binding of GTP causes the switch I and switch II regions to adopt a structurally ordered and active conformation, which allows the small GTPase to interact with its specific downstream effectors and transmit signals. nih.gov The GEF is then released and can go on to activate other small GTPases. wikipedia.org

MoleculeRole in Small GTPase RegulationMechanism
Guanosine 5'-diphosphate (GDP) Maintains the inactive state.When bound, induces a conformation in switch I/II regions that prevents effector binding. pnas.org
Small GTPase Acts as a molecular switch.Cycles between an inactive GDP-bound state and an active GTP-bound state. nih.gov
Guanine Nucleotide Exchange Factor (GEF) Activates the small GTPase.Binds to the GTPase and catalyzes the dissociation of GDP. wikipedia.orgnih.gov
Guanine Nucleotide Dissociation Inhibitor (GDI) Can inhibit activation.Binds to the GDP-bound form, preventing GDP release and membrane localization. nih.govnih.gov

GTPase-Activating Proteins (GAPs) and GTP Hydrolysis to GDP

The transition of a G-protein from its active, GTP-bound state to its inactive, GDP-bound state is achieved through the hydrolysis of GTP. While G-proteins possess an intrinsic ability to hydrolyze GTP, this process is often very slow. wikipedia.org To ensure timely termination of signaling, this reaction is accelerated by a family of regulatory proteins known as GTPase-Activating Proteins (GAPs). wikipedia.orgnih.gov

GAPs significantly enhance the intrinsic GTPase activity of G-proteins, in some cases by up to five orders of magnitude. nih.govpnas.org This acceleration effectively acts as a timer, turning the G-protein "off" and terminating downstream signaling events. wikipedia.org The mechanism of GAP-mediated catalysis involves the GAP protein binding to the activated G-protein and stabilizing the transition state of the hydrolysis reaction. wikipedia.org Many GAPs utilize a conserved "arginine finger" domain, which inserts into the active site of the G-protein. This reorients the GTP molecule, making it a better substrate for nucleophilic attack by a water molecule and facilitating the cleavage of the terminal (gamma) phosphate (B84403). wikipedia.orgwikipedia.org

The regulation of G-protein activity by GAPs is crucial for normal cellular function. If this regulation is lost, for instance through mutations that render G-proteins insensitive to GAPs, the G-protein can become constitutively active, leading to uncontrolled signaling that can contribute to diseases like cancer. wikipedia.org Different GAPs can exhibit specificity for different families of G-proteins, allowing for precise control over various signaling pathways. nih.gov For example, in yeast, the GAPs Rga1, Rga2, and Bem3 all act on the Rho-type GTPase Cdc42 but appear to regulate distinct cellular functions, such as invasive growth and septin organization. nih.gov

Regulatory ProteinTargetPrimary FunctionMechanism of Action
GTPase-Activating Proteins (GAPs) Activated G-proteins (GTP-bound)Inactivate G-proteinsAccelerate the intrinsic GTP hydrolysis rate of G-proteins, converting GTP to GDP. nih.govtaylorandfrancis.com
Guanine Nucleotide Dissociation Inhibitors (GDIs) Inactive G-proteins (GDP-bound)Stabilize the inactive stateInhibit the dissociation of GDP, preventing activation, and often sequester the G-protein away from the cell membrane. proteopedia.orgwikipedia.org

Guanine Nucleotide Dissociation Inhibitors (GDIs) and GDP-Bound Stabilization

While GAPs are responsible for turning G-proteins off, another class of proteins, Guanine Nucleotide Dissociation Inhibitors (GDIs), ensures they stay off. GDIs bind specifically to the inactive, GDP-bound form of small G-proteins, such as those in the Rho and Rab families. proteopedia.orgwikipedia.org This interaction has two major regulatory consequences.

First, GDIs inhibit the dissociation of GDP from the G-protein. wikipedia.orgpnas.org Since the exchange of GDP for the much more abundant intracellular GTP is the critical step for G-protein activation, GDIs effectively lock the G-protein in its "off" state. pnas.org This function is crucial for preventing spontaneous, unregulated activation of signaling pathways. For example, the protein AGS3 (Activator of G protein signaling 3) functions as a GDI for specific heterotrimeric G-protein α-subunits (Gαi), inhibiting the rate of GDP exchange and stabilizing the inactive state. pnas.org Similarly, certain Regulator of G-protein Signaling (RGS) proteins, such as RGS12 and RGS14, contain domains that exhibit GDI activity towards Gαi subunits, in addition to their GAP activity. unc.edu

Second, GDIs often play a role in the subcellular localization of G-proteins. wikipedia.org Many small G-proteins require localization to cellular membranes to encounter their activators and effectors. GDIs can sequester the GDP-bound G-protein in the cytoplasm, preventing it from reaching the membrane and participating in signaling events. wikipedia.org This sequestration adds another layer of control to the spatial and temporal regulation of G-protein signaling.

Guanosine 5'-diphosphate as a Molecular Switch in Signal Transduction

The central role of GDP in signal transduction lies in its function as one half of a molecular switch. wikipedia.orgpubcompare.ai G-proteins cycle between an active "on" state when bound to GTP and an inactive "off" state when bound to GDP. wikipedia.orgpnas.org This binary switch controls the flow of information through a multitude of cellular signaling pathways. nih.gov

The binding of either GTP or GDP induces significant conformational changes within the G-protein. nih.govresearchgate.net The presence of the terminal gamma-phosphate on GTP, which is absent in GDP, is the primary driver of this structural difference. nih.gov Specifically, two highly flexible regions of the G-protein, often termed "switch I" and "switch II," adopt different conformations depending on whether GTP or GDP is bound. nih.govresearchgate.net

In the active, GTP-bound state, the switch regions are configured in a way that allows the G-protein to recognize and bind to its specific downstream effector proteins, thereby propagating the signal. nih.gov Following GTP hydrolysis, the loss of the gamma-phosphate causes the switch regions to relax into the inactive conformation characteristic of the GDP-bound state. wikipedia.orgnih.gov In this "off" conformation, the G-protein loses its affinity for its effectors, and the signaling cascade is terminated. wikipedia.org This elegant and simple mechanism allows an extracellular signal, which triggers the initial exchange of GDP for GTP, to be translated into a discrete, timed intracellular response.

StateBound NucleotideG-Protein ConformationActivityInteraction
"OFF" Guanosine 5'-diphosphate (GDP)InactiveNo signal transductionDoes not bind to effector proteins; can be bound by GDIs. nih.govresearchgate.net
"ON" Guanosine 5'-triphosphate (GTP)ActiveSignal transductionBinds to and activates downstream effector proteins; can be bound by GAPs. nih.govresearchgate.net

Guanosine 5 Diphosphate in Cellular Processes and Regulation

Guanosine (B1672433) 5'-diphosphate in Protein Synthesis and Ribosomal Function

The synthesis of proteins, an essential and meticulously regulated process, heavily relies on GDP. Its influence is particularly significant in the function of translational GTPases, which are critical for the initiation, elongation, and termination stages of protein production. youtube.com

GDP Involvement in Translation Initiation and Elongation

In the initiation phase of translation, a ternary complex of the initiation factor eIF2, GTP, and initiator tRNA binds to the 40S ribosomal subunit. drugbank.com Following the recognition of the start codon, GTP is hydrolyzed to GDP, causing a conformational change in eIF2 and leading to the release of the eIF2-GDP complex. For eIF2 to participate in another round of initiation, GDP must be exchanged for GTP, a step catalyzed by the guanine (B1146940) nucleotide exchange factor eIF2B. drugbank.com

During the elongation phase, the elongation factor EF-Tu (or its eukaryotic counterpart eEF1A) binds to aminoacyl-tRNA in its GTP-bound state and delivers it to the ribosome. drugbank.com Correct codon-anticodon pairing triggers GTP hydrolysis to GDP, leading to the dissociation of the EF-Tu-GDP complex from the ribosome. youtube.com The regeneration of active EF-Tu is facilitated by the elongation factor EF-Ts, which catalyzes the exchange of GDP for GTP. Another GTPase, EF-G (or eEF2 in eukaryotes), mediates the translocation of the ribosome along the mRNA, a process powered by GTP hydrolysis. The subsequent release of EF-G-GDP from the ribosome is necessary for the next elongation cycle to commence. nih.govpnas.org

Regulation of Ribosomal GTPases by GDP-GTP Cycle

The activity of ribosomal GTPases is strictly governed by the GDP-GTP cycle. nih.govnih.gov The GTP-bound form represents the "on" state, enabling the GTPase to interact with its ribosomal target, while the GDP-bound form is the inactive "off" state. nih.gov The ribosome itself can act as a GTPase-activating protein (GAP), stimulating GTP hydrolysis and ensuring the fidelity of protein synthesis through mechanisms like kinetic proofreading. nih.gov Guanine nucleotide exchange factors (GEFs) are responsible for regenerating the active GTP-bound state. youtube.com This tightly controlled cycle of GTP binding, hydrolysis, and GDP exchange ensures the accuracy and efficiency of protein synthesis. mpg.de

FactorFunction in Protein SynthesisRole of GDP
eIF2 Binds initiator tRNA and delivers it to the small ribosomal subunit.The GDP-bound form is inactive and requires exchange for GTP to re-enter the initiation cycle. drugbank.com
EF-Tu (eEF1A) Delivers aminoacyl-tRNA to the ribosome's A-site.The GDP-bound form has a low affinity for the ribosome and is released after GTP hydrolysis. drugbank.com
EF-G (eEF2) Catalyzes the translocation of the ribosome along the mRNA.The GDP-bound form dissociates from the ribosome after translocation. nih.gov

Guanosine 5'-diphosphate and Vesicle Trafficking

Vesicular transport is a fundamental process in eukaryotic cells for moving molecules between organelles and the plasma membrane. This intricate system is regulated by small GTPases, particularly the Rab family of proteins, where GDP plays a critical role in controlling their activity. areeo.ac.irnih.gov

Regulation of Membrane Fusion and Fission by GDP-Bound Proteins

Rab GTPases cycle between an active GTP-bound state on membranes and an inactive GDP-bound state in the cytosol. nih.gov The inactive Rab-GDP is often sequestered in the cytoplasm by GDP dissociation inhibitor (GDI). areeo.ac.ir Following a membrane fusion event, GTP hydrolysis to GDP leads to the inactivation of the Rab protein and its removal from the membrane by GDI, resetting the system for another round of transport. areeo.ac.irmsu.ru In membrane fission events, such as those occurring during endocytosis, the GTPase dynamin assembles at the neck of budding vesicles. GTP hydrolysis by dynamin is thought to induce a conformational change that drives the scission of the vesicle from the parent membrane, after which dynamin is in a GDP-bound state. nih.gov Mitofusins, mitochondrial membrane proteins, also utilize a GTPase cycle, with the GDP-bound state of Mfn1 being shown to induce membrane adhesion between apposing vesicles. nih.gov

GDP in Endocytosis and Exocytosis Mechanisms

In endocytosis, Rab5, in its active GTP-bound form, promotes the fusion of incoming vesicles with early endosomes. cam.ac.uk Subsequent GTP hydrolysis to GDP inactivates Rab5, contributing to the maturation of early endosomes into late endosomes. msu.ru During exocytosis, Rab proteins on secretory vesicles facilitate tethering to the plasma membrane in their GTP-bound state. researchgate.net After membrane fusion, the hydrolysis of GTP to GDP and the release of the Rab protein are important for the disassembly of the fusion machinery. researchgate.net The spatial segregation of proteins within the plasma membrane is also regulated by the activation and inactivation of GTP-binding proteins through the GDP-GTP cycle. frontiersin.org The cycling of Cdc42 between its active GTP-bound and inactive GDP-bound states is crucial for dynamin-independent endocytosis pathways. nih.govrupress.org

ProteinProcessRole of GDP-Bound State
Rab proteins Vesicle trafficking (endocytosis and exocytosis)Inactive state, sequestered in the cytoplasm by GDI, preventing membrane association. areeo.ac.irnih.gov
Dynamin Membrane fission (endocytosis)State following GTP hydrolysis, leading to its disassembly from the membrane. nih.gov
Mitofusin 1 (Mfn1) Mitochondrial outer membrane fusionInduces adhesion of opposing lipid vesicles. nih.gov
Cdc42 Dynamin-independent endocytosisInactive state, cycling with the active GTP-bound form is crucial for the process. nih.gov

Guanosine 5'-diphosphate and Cytoskeletal Dynamics

The cytoskeleton provides structural integrity to cells and is involved in cell motility and intracellular transport. The dynamic nature of the cytoskeleton is regulated by GTPases, where the transition between the GDP and GTP-bound states is a key control mechanism.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are central regulators of the actin cytoskeleton. researchgate.net These proteins are inactive when bound to GDP and are typically held in the cytoplasm by guanine nucleotide dissociation inhibitors (GDIs). Upon activation by a GEF, which promotes the exchange of GDP for GTP, they translocate to the plasma membrane and interact with effector proteins to control the organization of actin filaments. The cycle is completed when a GAP stimulates GTP hydrolysis, returning the Rho GTPase to its inactive GDP-bound state. youtube.com

Microtubule dynamics are also regulated by a GTPase cycle involving the tubulin protein itself. youtube.com Tubulin dimers bind GTP, and upon incorporation into a growing microtubule, this GTP is hydrolyzed to GDP. molbiolcell.org This hydrolysis creates mechanical strain within the microtubule lattice. A "GTP cap" at the growing end stabilizes the microtubule, but if GTP hydrolysis outpaces tubulin addition, the cap is lost, leading to rapid depolymerization. The released GDP-bound tubulin can then exchange its nucleotide for GTP to be reutilized in microtubule assembly. youtube.commolbiolcell.org Similarly, the bacterial cell division protein FtsZ, a homolog of tubulin, assembles into a ring structure in a GTP-dependent manner, and its assembly can be influenced by guanosine nucleotides like GDP. oup.com

Regulation of Actin Polymerization by GDP-Actin

The dynamic polymerization and depolymerization of the actin cytoskeleton are fundamental to cell motility, shape, and division. This process is intricately regulated by a host of actin-binding proteins, with the nucleotide state of actin monomers playing a crucial role. While ATP-bound actin (ATP-actin) readily polymerizes into filaments, the role of GDP-bound actin (GDP-actin) is more complex, primarily associated with the disassembly end of filaments.

The regulation of actin dynamics is significantly influenced by the Rho family of small GTPases, which includes Cdc42, Rac, and Rho. researchgate.net These proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov In their active state, they bind to and activate downstream effector proteins that promote actin nucleation and polymerization. researchgate.net Conversely, when in the GDP-bound state, these GTPases are inactive. researchgate.net The transition from the inactive to the active state is facilitated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP. nih.gov

Interestingly, experimental manipulation of the nucleotide-bound state of these regulatory proteins has revealed complex and sometimes unexpected outcomes. For instance, in Drosophila, expressing a dominant-negative form of Rac1 that remains in a GDP-bound, inactive state within the mushroom bodies led to an increased preference for alcohol consumption. jneurosci.org This suggests that the balance between GDP and GTP-bound states of Rho GTPases can have profound and context-dependent effects on cellular function and behavior. Furthermore, studies in cell-free systems have shown that while GTPγS (a non-hydrolyzable GTP analog) can induce actin polymerization, this effect is antagonized by GDPβS (a stable GDP analog), highlighting the inhibitory role of the GDP-bound state in this process. rupress.org

Microtubule Dynamics and Tubulin-Bound Guanosine Diphosphate

Microtubules are dynamic polymers of αβ-tubulin heterodimers that are essential for cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of growth and shrinkage, is tightly regulated by the nucleotide bound to the β-tubulin subunit. rupress.org While GTP-bound tubulin is incorporated into the growing end of the microtubule, subsequent hydrolysis of GTP to GDP within the microtubule lattice plays a critical role in its stability and dynamics. rupress.org

The microtubule wall is predominantly composed of GDP-tubulin subunits. nih.gov It was traditionally thought that only GTP-tubulin could add to the growing microtubule end, but recent research has shown that GDP-tubulin can also be incorporated directly into the polymer. nih.govresearchgate.net This incorporation of GDP-tubulin has significant consequences for microtubule dynamics. Studies have shown that microtubules formed from a mixture of GTP-tubulin and GDP-tubulin exhibit a decreased shrinkage rate, suggesting that the direct incorporation of GDP-tubulin intrinsically modifies the polymer's disassembly properties. nih.govresearchgate.net In this context, GDP can be seen as a natural non-hydrolyzable analog of GTP, impairing the disassembly of microtubules. nih.gov

Furthermore, the presence of GDP-tubulin can "poison" the growing plus-end of the microtubule, disproportionately affecting its growth rate compared to the minus-end. elifesciences.org However, GDP-tubulin also has a stabilizing effect. Islands of GDP-tubulin within a dynamic microtubule can act as rescue sites, stopping depolymerization events and promoting a switch back to growth. researchgate.net This indicates that GDP-tubulin possesses an intrinsic capacity to confer stability to microtubules, independent of other microtubule-associated proteins. researchgate.net

Table 1: Comparison of the Effects of GTP-Tubulin and GDP-Tubulin on Microtubule Dynamics

FeatureGTP-TubulinGDP-Tubulin
Polymerization Promotes microtubule growth when incorporated at the plus-end. rupress.orgCan be incorporated into the microtubule lattice, but at a slower rate and preferentially at the minus-end. rupress.orgresearchgate.net
Stability A "GTP cap" at the microtubule end stabilizes the polymer and prevents catastrophe. rupress.orgThe GDP-lattice is inherently less stable, but islands of GDP-tubulin can stop shrinkage and promote rescue. researchgate.net
Dynamics Associated with rapid growth phases. rupress.orgDecreases the shrinkage rate and can "poison" plus-end growth. nih.govelifesciences.org
Catastrophe Loss of the GTP cap is a primary trigger for catastrophe (a switch from growth to rapid shrinkage). rupress.orgThe core of the microtubule is composed of GDP-tubulin, which is prone to depolymerization upon loss of the GTP cap. researchgate.net

Guanosine 5'-diphosphate in Cellular Proliferation and Differentiation

Cellular proliferation and differentiation are tightly regulated processes that are fundamental to development and tissue homeostasis. Guanosine nucleotides, including GDP, have been shown to play a role in modulating these events.

Research has indicated that guanosine and its nucleotides, including GDP and GTP, can act as mitogenic signals, stimulating cell division. asm.org Studies on chick astroblasts in culture demonstrated that GDP was as effective as guanosine in promoting cell proliferation. asm.org The mitogenic effects of these guanine nucleotides were found to be mediated, at least in part, through purinergic receptors. asm.org

Conversely, the depletion of intracellular guanine nucleotide pools has been shown to trigger cell cycle arrest. This highlights the importance of maintaining a sufficient supply of these nucleotides for normal cell cycle progression. In bacteria, a related molecule, guanosine 5'-diphosphate 3'-diphosphate (ppGpp), acts as a global regulator in response to nutritional stress. Elevated levels of ppGpp can inhibit bacterial growth and interfere with the assembly of FtsZ, a protein essential for cell division. mdpi.com

Guanosine 5'-diphosphate in Apoptosis and Programmed Cell Death

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells and maintaining tissue homeostasis. The regulation of apoptosis is complex, involving a cascade of signaling events. Emerging evidence suggests that the balance of guanine nucleotides can influence the decision of a cell to undergo apoptosis.

Studies in human neuroblastoma cell lines have shown that the depletion of intracellular guanine nucleotide pools can trigger apoptosis. nih.gov This effect was associated with the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov The apoptotic effects induced by guanine nucleotide depletion could be reversed by the addition of guanosine, indicating a direct link between the availability of these nucleotides and cell survival. nih.gov The activation of apoptosis in this context appears to be mediated through p53-dependent pathways. nih.gov

Guanosine 5'-diphosphate in Autophagy Regulation

Autophagy is a cellular process of self-digestion, where cytoplasmic components are degraded and recycled. This process is essential for maintaining cellular homeostasis, especially during periods of stress such as nutrient deprivation. The regulation of autophagy is complex, involving a number of signaling pathways where GDP plays a significant role through the action of G proteins and Rab GTPases.

Heterotrimeric G proteins are key regulators of autophagy. Specifically, the inactive, GDP-bound form of the Gαi3 subunit has been shown to stimulate starvation-induced autophagy, whereas the active, GTP-bound form is inhibitory. elifesciences.org This indicates that the nucleotide switch of Gαi3 acts as a critical checkpoint in the initiation of the autophagic process.

Furthermore, Rab GTPases, which are master regulators of intracellular membrane trafficking, are crucial for the various stages of autophagy. nih.gov These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. nih.gov Rab7, for example, is essential for the maturation of autophagosomes and their fusion with lysosomes. spandidos-publications.com The conversion of Rab7 from its inactive GDP-bound form to its active GTP-bound form is a key step in this process. nih.gov Other Rab proteins, such as Rab5, are involved in the early stages of autophagosome formation. oatext.com The intricate coordination of the GDP/GTP cycle of these Rab proteins ensures the orderly progression of the autophagic pathway.

Table 2: Role of GDP/GTP-Bound Proteins in Autophagy Regulation

ProteinGDP-Bound State (Inactive)GTP-Bound State (Active)Stage of Autophagy
Gαi3 Stimulates autophagy. elifesciences.orgInhibits autophagy. elifesciences.orgInitiation
RagA/B Inactive state during amino acid depletion. oatext.comActive state during amino acid abundance, leading to mTORC1 activation and autophagy inhibition. oatext.comInitiation (sensing amino acid levels)
RagC/D Active state during amino acid abundance. oatext.comInactive state during amino acid depletion. oatext.comInitiation (sensing amino acid levels)
Rab7 Inactive form in the cytosol. nih.govRecruited to autophagosomes to mediate fusion with lysosomes. spandidos-publications.comnih.govMaturation and Fusion
Rheb Inactive form, leads to mTORC1 inhibition and autophagy induction. spandidos-publications.comActivates mTORC1, leading to the inhibition of autophagy. oatext.comInitiation

Guanosine 5'-diphosphate in Cellular Stress Responses

Cells have evolved intricate signaling networks to respond to various forms of stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), oxidative stress, and nutrient deprivation. These stress responses are critical for cell survival and involve the modulation of key cellular processes, including protein synthesis, where GDP plays a regulatory role.

A central pathway in the cellular stress response is the Integrated Stress Response (ISR). nih.gov A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). nih.govnih.gov Phosphorylated eIF2α tightly binds to the guanine nucleotide exchange factor eIF2B, preventing the exchange of GDP for GTP on the eIF2 complex. nih.gov This effectively halts global protein synthesis, conserving energy and resources until the stress is resolved. nih.gov

Another major stress response is the Unfolded Protein Response (UPR), which is triggered by the accumulation of unfolded or misfolded proteins in the ER. mdpi.com The UPR aims to restore protein folding homeostasis by upregulating chaperones and enhancing protein degradation pathways. One of the arms of the UPR involves the activation of the PERK kinase, which then phosphorylates eIF2α, thus linking the UPR to the ISR and the regulation of protein synthesis via the GDP/GTP exchange on eIF2. nih.gov

Guanosine 5'-diphosphate in Gene Expression Regulation

Guanosine 5'-diphosphate and its derivatives are also implicated in the regulation of gene expression, particularly in microorganisms. In bacteria, the alarmone guanosine 5'-diphosphate 3'-diphosphate (ppGpp), which is synthesized from GDP and ATP, plays a crucial role in the stringent response, a global reprogramming of gene expression in response to nutritional stress. asm.orgnih.gov

ppGpp can act as both a positive and a negative regulator of transcription. For example, it has been shown to positively regulate the expression of the histidine operon in Salmonella typhimurium, while negatively regulating the expression of the tRNA(leu) operon in Escherichia coli. asm.orgnih.gov These regulatory effects of ppGpp are often mediated by its direct interaction with RNA polymerase, altering its promoter specificity and transcriptional output. nih.gov Studies have shown that ppGpp-dependent activation of gene expression can occur independently of its repressive effects on other genes, suggesting the involvement of distinct regulatory factors. nih.gov

In the context of viral infections, the GDP polyribonucleotidyltransferase domain of the rabies virus large protein is an unconventional mRNA capping enzyme that plays a role in transcription initiation and the capping of viral mRNAs. spandidos-publications.com This highlights the diverse ways in which GDP and its related molecules can influence the fundamental process of gene expression.

Transcriptional Control Mechanisms Involving GDP

Guanosine 5'-diphosphate (GDP) is involved in transcriptional control, often through its relationship with other guanosine derivatives and associated proteins. A key related molecule is the "alarmone" guanosine 5'-diphosphate 3'-diphosphate (ppGpp), which plays a significant role in regulating gene expression in bacteria, particularly in response to nutrient stress. nih.govpnas.orgpnas.org

Studies have shown that ppGpp can act as both a positive and negative regulator of transcription. For instance, it stimulates the expression of the Escherichia coli lactose (B1674315) (lac) operon and the Salmonella typhimurium histidine (his) operon at the transcriptional level. pnas.orgnih.gov Conversely, it negatively regulates the expression of the E. coli tRNA(leu) operon. nih.gov Research investigating the global regulatory mechanism of ppGpp has explored whether its activation of some genes is simply a consequence of repressing others, particularly when RNA polymerase is limited. However, in vitro experiments using a mixed template of an activable promoter (hisGp) and a repressible promoter (leuVp) showed no inverse correlation, suggesting that ppGpp-dependent activation and repression are independent processes, likely mediated by distinct, titratable factors. nih.gov The degradation of ppGpp by specific hydrolases yields GDP, linking the stringent response pathway back to the general guanosine nucleotide pool.

In viruses, such as the vesicular stomatitis virus (VSV) and rabies virus (RABV), the large (L) protein contains a GDP polyribonucleotidyltransferase (PRNTase) domain, which is an unconventional mRNA capping enzyme. nih.govnih.govuniprot.org This domain is crucial for viral transcription. It utilizes GDP, produced from the hydrolysis of GTP, to form the cap structure on viral mRNAs. nih.gov Beyond its capping function, this domain also regulates steps in the stop-start transcription process unique to these viruses, including promoter escape and the termination of mRNA synthesis. nih.govuniprot.org

Furthermore, GDP-mannose, a derivative of mannose and GDP, serves as a crucial precursor in various biosynthetic pathways, and its availability can indirectly influence transcription. For example, the GDP-fucose transporter, which is vital for the fucosylation of proteins, is transcriptionally regulated. plos.org Studies have shown that transforming growth factor β (TGF-β) signaling upregulates the expression of the human GDP-fucose transporter by activating the transcription factor Sp1. plos.org

Post-Transcriptional Regulation by GDP-Binding Proteins

Post-transcriptional regulation is a critical layer of gene expression control that occurs after an mRNA molecule has been synthesized. GDP plays a central role in this process through the action of GTP-binding proteins (GTPases), which function as molecular switches. wikipedia.orgtandfonline.com These proteins cycle between an active state when bound to GTP and an inactive state when bound to GDP. wikipedia.org This switching mechanism is fundamental to controlling protein synthesis and mRNA stability.

RNA-binding proteins (RBPs) are key effectors in post-transcriptional control, and their function is often modulated by the GDP/GTP state of associated GTPases. oncohemakey.comnih.govfrontiersin.org RBPs can bind to untranslated regions (UTRs) of mRNA to influence translational efficiency or transcript stability. oncohemakey.com

A major mechanism of translational control involves the initiation factor eIF2. Translation initiation requires eIF2 to be bound to GTP to deliver the initiator Met-tRNA to the ribosome. oncohemakey.com The subsequent hydrolysis of GTP to GDP releases eIF2. For eIF2 to participate in a new round of initiation, the GDP must be exchanged for GTP, a step facilitated by a guanine nucleotide exchange factor (GEF). Phosphorylation of the α subunit of eIF2 inhibits this exchange, trapping eIF2 in its inactive, GDP-bound state and leading to a global shutdown of translation initiation. oncohemakey.com This phosphorylation is carried out by specific kinases that respond to various cellular stresses. oncohemakey.com

RBPs can also exert control by interacting with the mRNA's 5' cap structure and associated factors. For instance, some RBPs recruit inhibitory proteins that compete for binding to initiation factors, thereby repressing the translation of specific mRNAs. oncohemakey.com The Rho family of GTPases, which cycle between GTP and GDP-bound forms, are well-known regulators of the actin cytoskeleton, but they and their effector actin-binding proteins are also found in the nucleus, where they are linked to the regulation of gene expression. tandfonline.com

Guanosine 5'-diphosphate and Ion Channel Modulation

Guanosine 5'-diphosphate (GDP) has been identified as a direct modulator of certain ion channels, particularly ATP-sensitive potassium (K-ATP) channels. These channels are crucial in various tissues, linking cellular metabolism to membrane excitability.

Research has demonstrated that GDP can activate K-ATP channels. In insulin-secreting pancreatic islet cells, nucleotides other than ATP influence the gating of these channels. While ATP inhibits the channels, GDP, at concentrations from 100 µM to 1 mM, causes a dose-dependent activation of the channels, an effect that is readily reversible. nih.gov This activation does not appear to involve phosphorylation, as non-hydrolyzable analogs of GDP also trigger channel opening. nih.gov

Similar effects have been observed in the smooth muscle of the rabbit portal vein. In cell-free patches, GDP at concentrations greater than 100 µM was shown to reactivate inactivated K-ATP channels, increasing their mean open time and open probability in a concentration-dependent manner. nih.gov Furthermore, GDP at a concentration of 100 µM has been shown to activate the sulfonylurea receptor 2B (SUR2B) linked to the inward-rectifier potassium channel 6.1 (Kir6.1) in HEK293T cells. caymanchem.com This highlights a direct regulatory role for GDP in modulating membrane potential. medchemexpress.cnmedchemexpress.com

The activation of K+ channels by GDP is often studied in the context of G-protein signaling. G-proteins, when activated by a receptor, exchange GDP for GTP. The dissociated G-protein subunits can then interact with and modulate ion channels. The subsequent hydrolysis of GTP back to GDP by the Gα subunit terminates the signal and returns the G-protein to its inactive state, ready for another cycle. williams.edujove.com The direct application of GDP and its analogs has been a tool to study the involvement of G-proteins in ion channel regulation. umn.edu

Guanosine 5'-diphosphate in Nuclear Transport Mechanisms

Guanosine 5'-diphosphate is a cornerstone of the mechanism that ensures the directional transport of molecules into and out of the cell nucleus. This process is governed by the Ran GTPase cycle, which relies on the asymmetric distribution of the small G-protein Ran in its different nucleotide-bound states. youtube.comresearchgate.netjove.com

The cytoplasm maintains a high concentration of Ran bound to GDP (Ran-GDP), while the nucleus contains a high concentration of Ran bound to GTP (Ran-GTP). researchgate.netjove.com This steep concentration gradient across the nuclear envelope is the driving force for nucleocytoplasmic transport and is maintained by the subcellular localization of two key regulatory proteins: a Ran-specific guanine nucleotide exchange factor (Ran-GEF), which is bound to chromatin within the nucleus, and a Ran GTPase-activating protein (Ran-GAP), which is located in the cytoplasm. jove.com

Nuclear Import: The import of proteins into the nucleus begins in the cytoplasm when a transport receptor, such as an importin, recognizes and binds to a nuclear localization signal (NLS) on a cargo protein. youtube.comyoutube.com This importin-cargo complex then moves through the nuclear pore complex (NPC). Once inside the nucleus, the complex encounters the high concentration of Ran-GTP. The binding of Ran-GTP to the importin induces a conformational change that causes the importin to release its cargo. youtube.com The importin, now bound to Ran-GTP, is shuttled back to the cytoplasm. There, Ran-GAP stimulates the hydrolysis of the bound GTP to GDP, causing Ran to release the importin, which can then participate in another round of import. youtube.com

Nuclear Export: The export process operates in a reverse manner. Inside the nucleus, an export receptor (exportin) binds its cargo and Ran-GTP simultaneously to form a stable ternary complex. youtube.com This entire complex is then transported through the NPC into the cytoplasm. Upon reaching the cytoplasm, the complex encounters Ran-GAP, which activates GTP hydrolysis on Ran. The resulting conversion of Ran-GTP to Ran-GDP leads to the disassembly of the complex and the release of the cargo and the exportin into the cytoplasm. jove.comyoutube.com

The Ran-GDP generated in the cytoplasm is then transported back into the nucleus by a dedicated factor, Nuclear Transport Factor 2 (NTF2). jove.comscbt.com Once inside the nucleus, the Ran-GEF promotes the exchange of GDP for GTP, thus regenerating Ran-GTP and maintaining the gradient essential for continuous and directional transport. jove.comyoutube.com The crystal structure of the Kap95p-RanGDP complex has surprisingly shown that the binding of the importin (Kap95p) induces the switch regions of RanGDP to adopt a conformation similar to the GTP-bound state, providing insight into the dynamic assembly of the import complex. nih.gov

Biological Systems and Organismal Contexts of Guanosine 5 Diphosphate Function

Guanosine (B1672433) 5'-diphosphate in Neuronal Signaling and Synaptic Plasticity

In the complex landscape of the nervous system, guanosine 5'-diphosphate (GDP) is a key regulator of neuronal signaling and synaptic plasticity, primarily through its involvement with G-protein-coupled receptors (GPCRs). dtic.mil These receptors, when activated by neurotransmitters or other ligands, facilitate the exchange of GDP for GTP on the associated G-protein α-subunit. trc-p.nlresearchgate.net This event triggers the dissociation of the G-protein into its active Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors, including ion channels and enzymes responsible for producing second messengers. researchgate.netnih.gov

The termination of this signaling cascade is equally crucial and is achieved through the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP. ijbs.com This hydrolysis, often accelerated by Regulator of G-protein Signaling (RGS) proteins, returns the Gα subunit to its inactive, GDP-bound state, allowing it to reassociate with the Gβγ dimer and the receptor, thus completing the G-protein cycle. ijbs.comresearchgate.net

Recent research has highlighted the specific roles of certain G-proteins and their GDP/GTP cycle in synaptic plasticity. For instance, the G-protein Gαo, which is coupled to the cannabinoid receptor 1 (CB1R), plays a pivotal role in neurotransmitter release and a form of short-term synaptic plasticity known as depolarization-induced suppression of excitation (DSE). pnas.org Studies have shown that CB1R preferentially interacts with the inactive, GDP-bound form of Gαo. pnas.org This interaction is crucial for mediating the retrograde inhibition of glutamate (B1630785) release, a process that helps maintain the balance of neuronal activity. pnas.org Furthermore, guanosine itself, a precursor to GDP, has been shown to have neuroprotective and trophic effects, potentially through the activation of signaling pathways that promote neuroplasticity. nih.gov

FeatureDescriptionReferences
G-Protein Cycle The fundamental mechanism of G-protein signaling, involving the exchange of GDP for GTP to activate the G-protein, and the subsequent hydrolysis of GTP back to GDP to terminate the signal. trc-p.nlresearchgate.netijbs.comresearchgate.net
Neuronal Signaling GDP is essential for the transduction of signals from neurotransmitters and other extracellular ligands via G-protein-coupled receptors. dtic.mil
Synaptic Plasticity The GDP/GTP cycle of specific G-proteins, such as Gαo, is critical for forms of synaptic plasticity like depolarization-induced suppression of excitation (DSE). pnas.org
Neuroprotection Guanosine, a precursor to GDP, exhibits neuroprotective properties and promotes neuroplasticity. nih.gov

Guanosine 5'-diphosphate in Immune Cell Activation and Response

The immune system relies heavily on intricate signaling networks to mount effective responses against pathogens and cellular damage. Guanosine 5'-diphosphate (GDP) is at the heart of this regulation, primarily through its role in G-protein-coupled receptor (GPCR) signaling in immune cells such as macrophages, neutrophils, and lymphocytes. abjournals.orgabjournals.orgfrontiersin.org These receptors recognize a wide array of signals, including chemokines, inflammatory mediators, and pathogen-associated molecular patterns. abjournals.orgabjournals.org

Upon ligand binding, GPCRs trigger the exchange of GDP for GTP on the Gα subunit of heterotrimeric G-proteins. researchgate.netasm.org This activation leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate various downstream effectors. nih.govasm.org This can lead to a multitude of cellular responses, including cell migration, phagocytosis, the production of inflammatory cytokines, and the activation of transcription factors that orchestrate the immune response. abjournals.orgabjournals.org

The specificity of the immune response is partly determined by the expression of different types of Gα and Gβγ subunits, which couple to distinct effectors. asm.org The activity of these G-proteins is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the GDP-GTP exchange, and regulators of G-protein signaling (RGS) proteins, which enhance the GTPase activity of the Gα subunit, thereby deactivating the signal. asm.org

Furthermore, in the context of bacterial infections, the stringent response, mediated by the alarmones guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), which are synthesized from GDP and GTP, plays a crucial role in bacterial physiology and pathogenesis. plos.orgnih.gov This response helps bacteria to evade host defenses. plos.org Additionally, some immunotherapies utilize synthetic cytosine phosphate-guanosine (CpG) oligodeoxynucleotides, which mimic microbial DNA and activate immune cells through Toll-like receptor 9 (TLR9). mdpi.com

ComponentFunction in Immune ResponseReferences
G-Protein Coupled Receptors (GPCRs) Recognize a wide range of immune signals, including chemokines and inflammatory mediators, to initiate intracellular signaling. abjournals.orgabjournals.orgfrontiersin.org
G-Protein Cycle (GDP/GTP Exchange) Acts as a molecular switch to activate downstream signaling pathways upon immune stimulation. researchgate.netasm.org
Downstream Effectors Modulate cellular responses such as migration, phagocytosis, and cytokine production. abjournals.orgabjournals.org
Stringent Response ((p)ppGpp) In bacteria, this GDP/GTP-derived signaling pathway is involved in evading host immune defenses. plos.orgnih.gov
CpG Oligodeoxynucleotides Synthetic molecules containing guanosine that are used in immunotherapy to activate immune cells. mdpi.com

Guanosine 5'-diphosphate in Plant Development and Physiology

In the plant kingdom, guanosine 5'-diphosphate (GDP) is a central molecule in signaling pathways that govern a wide range of developmental and physiological processes. While the core components of G-protein signaling are conserved, there are notable differences in their regulation compared to animals.

Photosynthesis Regulation by GDP-Dependent Pathways

Furthermore, the stringent response, mediated by the alarmone guanosine 5'-diphosphate 3'-diphosphate (ppGpp), which is synthesized from GDP, has been identified in the chloroplasts of plant cells. pnas.orgnih.gov The levels of ppGpp increase in response to various abiotic stresses, such as high salinity, drought, and changes in light conditions. pnas.org This suggests that a bacterial-like stringent response, originating from the endosymbiotic ancestor of chloroplasts, is conserved in plants and plays a role in adapting their physiology, including photosynthetic processes, to environmental changes. pnas.orgnih.gov

ProcessRole of GDP/GDP-related MoleculesReferences
Hormonal Signaling The GDP/GTP cycle of G-proteins is implicated in the signaling pathways of hormones like auxin and gibberellin. usp.br
G-Protein Regulation Plant G-protein signaling is regulated differently from animals, with a potential role for receptor-like kinases and a high intrinsic rate of GDP release from the Gα subunit. oup.commdpi.com
Ascorbic Acid Biosynthesis GDP-D-mannose, a GDP-sugar, is a key precursor in the Smirnoff-Wheeler pathway for vitamin C synthesis. nih.govfrontiersin.orgnih.gov
Stringent Response in Chloroplasts The GDP-derived alarmone ppGpp is produced in chloroplasts in response to stress, suggesting a role in regulating plant physiology and photosynthesis. pnas.orgnih.gov

Guanosine 5'-diphosphate in Microbial Physiology and Pathogenesis

In the microbial world, guanosine 5'-diphosphate (GDP) is a central molecule in the "stringent response," a crucial survival strategy employed by bacteria to cope with various environmental stresses, including nutrient limitation. plos.orgfrontiersin.org This response is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. plos.orgfrontiersin.org These molecules are synthesized from GDP and GTP, respectively, by enzymes of the RelA/SpoT homologue (RSH) family. plos.org

The accumulation of (p)ppGpp acts as a global regulator, modulating the expression of a large number of genes and the activity of many enzymes. nih.gov This reprogramming of cellular metabolism allows bacteria to conserve resources by downregulating energy-intensive processes like DNA replication, transcription of ribosomal RNA, and protein synthesis, while upregulating pathways for stress resistance and amino acid biosynthesis. plos.orgnih.gov

Bacterial Virulence Mechanisms Involving GDP

The stringent response and the production of (p)ppGpp from GDP are intimately linked to the virulence of many pathogenic bacteria. nih.govfrontiersin.org By enabling bacteria to survive in the harsh and often nutrient-poor environment of the host, the stringent response is a key factor in establishing and maintaining infections. nih.gov (p)ppGpp can regulate the expression of various virulence factors, including toxins, adhesion proteins, and systems for invading host cells. whiterose.ac.uk

For example, in some pathogens, (p)ppGpp has been shown to downregulate the production of flagella, which can make the bacteria less conspicuous to the host's immune system, while upregulating factors that promote attachment to host cells. whiterose.ac.uk Furthermore, the stringent response can help bacteria evade host defenses such as acidic pH and reactive nitrogen species. plos.org

Some bacterial pathogens also secrete effector proteins that directly manipulate host cell signaling pathways involving small GTPases of the Rho family. nih.govacademie-sciences.fr These host proteins also cycle between an inactive GDP-bound state and an active GTP-bound state. nih.gov Bacterial effectors can mimic host guanine nucleotide exchange factors (GEFs) or GTPase-activating proteins (GAPs) to either activate or inactivate Rho GTPases, thereby subverting host cellular processes like cytoskeletal organization and phagocytosis to the bacterium's advantage. nih.govacademie-sciences.fr

Process/MoleculeRole in Microbial Physiology and PathogenesisReferences
Stringent Response ((p)ppGpp) A global regulatory system triggered by stress, synthesized from GDP/GTP, that allows bacteria to survive harsh conditions. plos.orgnih.govfrontiersin.org
Bacterial Virulence The stringent response is crucial for the expression of virulence factors, evasion of host defenses, and the establishment of infections. nih.govfrontiersin.orgwhiterose.ac.uk
Modulation of Host GTPases Some bacterial pathogens secrete effector proteins that manipulate the GDP/GTP cycle of host Rho GTPases to control host cell functions. nih.govacademie-sciences.fr

GDP in Fungal Growth and Development

In the fungal kingdom, GDP is a key player in morphogenesis and polarized growth, processes essential for the formation of hyphae, the filamentous structures that constitute the body of most fungi. molbiolcell.orgufpr.br The regulation of fungal development is largely orchestrated by small GTP-binding proteins, particularly those from the Rho and Ras families. These proteins cycle between the active GTP-bound and inactive GDP-bound states to control cellular events. ufpr.brmdpi.comppjonline.org

The Rho GTPase Cdc42, for instance, is highly conserved and critical for morphogenesis in various fungi. nih.gov In the human fungal pathogen Candida albicans, the transition to an invasive hyphal form, a key factor in its virulence, is dependent on the proper regulation of Cdc42 and its guanine nucleotide exchange factor (GEF), Cdc24. asm.orgnih.gov Mutants with altered expression of Cdc42 or Cdc24 are unable to form these invasive filaments. asm.orgnih.gov This highlights that a specific regulation of the GDP/GTP cycle of Cdc42 is necessary for hyphal growth. nih.gov Similarly, in Colletotrichum trifolii, a pathogen of alfalfa, the Cdc42 homolog is essential for proper growth and development. nih.gov

Furthermore, the Ras-like GTPase Rsr1 is involved in hyphal growth guidance in the filamentous fungus Ashbya gossypii. molbiolcell.org Studies in C. albicans have shown that the dynamic cycling between GTP- and GDP-bound states of Rsr1 is crucial for its function in hyphal morphogenesis, including tropic responses to environmental cues. nih.gov Deletion of the gene encoding Rsr1 or its GTPase-activating protein (GAP), Bud2, leads to wider and more frequently bent hyphae, indicating a role in maintaining the direction of hyphal growth. nih.gov

The Gtr1 protein, a member of the Ras-like small GTPase superfamily, has been shown to regulate asexual development in the fungus Stemphylium eturmiunum. mdpi.com Silencing of the SeGtr1 gene resulted in altered mycelial growth and conidia morphology, demonstrating the importance of this GTP-binding protein in fungal development. mdpi.com

Fungal SpeciesGTPaseFunction in Growth and Development
Candida albicansCdc42, Cdc24, Rsr1Invasive hyphal growth, germ tube formation, virulence, tropic responses. asm.orgnih.govnih.gov
Colletotrichum trifoliiCdc42Morphogenesis, proper growth and development. nih.gov
Ashbya gossypiiAgRsr1Hyphal growth guidance. molbiolcell.org
Stemphylium eturmiunumSeGtr1Mycelial growth, conidia morphology, asexual development. mdpi.com
Colletotrichum scovilleiCsRAC1Vegetative growth, conidiogenesis, conidial germination, appressorium formation. ppjonline.org
Penicillium marneffeiCDC42Correct cell polarization during growth. ufpr.br
Saccharomyces cerevisiaeRho GTPasesRegulate various cellular events during growth and development. ppjonline.org

Guanosine 5'-diphosphate in Viral Replication Cycles

Viruses, as obligate intracellular parasites, extensively manipulate the host cell's machinery for their own replication. nih.gov A critical aspect of this manipulation involves the host's vesicular trafficking system, which is largely regulated by Rab GTPases. These proteins, by cycling between their GDP- and GTP-bound states, control the movement of vesicles that transport viral components to sites of replication, assembly, and budding. nih.govtandfonline.com

Numerous viruses have been shown to interact with and depend on host cell Rab GTPases for various stages of their life cycle. nih.govtandfonline.com For instance, Rab proteins are implicated in the endocytic uptake of both enveloped and non-enveloped viruses. nih.gov The process of viral entry often involves Rab5, and for some viruses, Rab7 is also crucial. nih.govtandfonline.com

Beyond entry, GTPases are involved in the replication and egress of viruses. mdpi.com For example, in the replication of coronaviruses like Mouse Hepatitis Virus (MHV), the Arf GTPases Sar1 and ARF1 are involved in the formation of the viral replication complex. mdpi.com The egress of some coronaviruses, including SARS-CoV-2 and MHV, is thought to involve lysosomal trafficking regulated by Arl8b and Rab7 GTPases. mdpi.com

The host's immune system, in turn, has mechanisms to counteract viral replication. Interferon-inducible GTPases can target and disrupt the replication complexes of positive-sense RNA viruses like murine norovirus. broadinstitute.org This defense mechanism involves the marking of the viral replication complex by the autophagy protein LC3, followed by targeting by immunity-related GTPases (IRGs) and guanylate-binding proteins (GBPs). broadinstitute.org

The bacteriophage lambda, which infects Escherichia coli, provides an interesting example of how the host's metabolic state, reflected in the levels of guanosine tetraphosphate (ppGpp), can influence viral developmental pathways. The decision between a lytic or lysogenic cycle is influenced by ppGpp concentrations, which in turn affect the levels of the HflB/FtsH protease that degrades a key lysogenic activator. nih.gov

Virus Family/GenusHost GTPase(s) InvolvedStage of Viral Life Cycle Affected
Coronaviridae (e.g., MHV, SARS-CoV-2)Rab5, Rab7, Sar1, ARF1, Arl8bEntry, replication complex formation, egress. mdpi.com
Herpesviridae (e.g., HSV-1, HCMV)Rab6a, Rab8a, Rab11a, Rab3Assembly, envelopment, release. nih.govtandfonline.com
Flaviviridae (e.g., Dengue virus)Rab GTPasesReplication. tandfonline.com
Rhabdoviridae (e.g., Vesicular stomatitis virus)Rab GTPasesEndocytosis. tandfonline.com
Orthomyxoviridae (e.g., Influenza virus)Rab5, Rab7Endocytic uptake. nih.gov
AdenoviridaeRab5Endocytic uptake. nih.gov
NorovirusInterferon-inducible GTPases (host defense)Disruption of replication complexes. broadinstitute.org

Guanosine 5'-diphosphate in Host-Pathogen Interactions

The interplay between hosts and pathogens is a complex battleground where cellular signaling pathways are often the primary targets. Bacterial pathogens have evolved sophisticated mechanisms to manipulate host cell processes, and a common strategy involves targeting Rho family GTPases. researchgate.netnih.gov These GTPases are key regulators of the host's actin cytoskeleton, and their subversion allows bacteria to invade non-phagocytic cells, a crucial step in the pathogenesis of many infections. researchgate.net

Pathogenic bacteria like Salmonella and Shigella trigger their uptake into gut epithelial cells by activating Rho GTPases, leading to significant actin rearrangements that engulf the bacteria. researchgate.net Some bacterial virulence factors can act as mimics of host GEFs or GAPs, thereby directly controlling the GDP/GTP cycle of host GTPases. nih.gov

Interestingly, some bacterial proteins have evolved to sense the activation state of host GTPases. The Salmonella virulence factor SseJ, for example, binds to the GTP-bound (active) form of RhoA. nih.gov This interaction stimulates the lipase (B570770) activity of SseJ, leading to the esterification of cholesterol in the host cell membrane, a process that benefits the pathogen. nih.gov

The host immune system also utilizes GTPases to combat infection. Interferon-inducible GTPases are known to destroy the membrane of vacuoles containing bacteria, protists, or fungi. broadinstitute.org Furthermore, the bacterial alarmone guanosine 5'-diphosphate 3'-diphosphate (ppGpp), which is produced in response to stress, has been identified in plants and its levels increase in response to biotic stresses, suggesting a role in plant defense against pathogens. nih.govpnas.org

PathogenHost GTPase(s) Targeted/InvolvedConsequence of Interaction
Salmonella spp.Rho GTPases (e.g., RhoA)Bacterial uptake into host cells, activation of bacterial virulence factors. researchgate.netnih.gov
Shigella spp.Rho GTPasesBacterial uptake into host cells. researchgate.net
Enteropathogenic E. coli (EPEC)BipA (bacterial GTPase)Mediates interactions with epithelial cells, affects host cytoskeleton. ebi.ac.uk
Pseudomonas aeruginosaGDP-mannose pyrophosphorylase (bacterial enzyme)Involved in alginate biosynthesis, which is important for host-pathogen interactions. vulcanchem.com
Legionella pneumophilaRab1Recruited to the Legionella-containing vacuole and activated to promote intracellular survival. nih.gov

Guanosine 5'-diphosphate in Developmental Biology

The processes of cellular differentiation, proliferation, and morphogenesis that underpin embryonic development are heavily reliant on the precise regulation of small GTPases. thermofisher.comnih.gov These molecular switches, cycling between their GDP- and GTP-bound states, control a multitude of signaling pathways that are essential for the formation of tissues and organs. thermofisher.comfrontiersin.org

The Ras family of GTPases, for instance, is integral to cellular differentiation and development, including the development and function of immune cells. thermofisher.com The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the cytoskeleton and are therefore essential for processes like neuritogenesis, the formation of neurites, which is a fundamental step in the development of the nervous system. frontiersin.orgfondazionetelethon.it Perturbing the activity of these GTPases in neurons can significantly affect the development of neurites and synapses. fondazionetelethon.it

In plants, small GTPases of the ROP (Rho of plants) and Rab families play pivotal roles in regulating cell wall deposition and patterning, which are essential for normal growth and development. frontiersin.org The localized activation of ROP GTPases is critical for establishing the spatial patterning of secondary cell walls in xylem cells. frontiersin.org Furthermore, the bacterial alarmone ppGpp has been found in plants, and its accumulation in the cytosol can lead to retarded growth and development, suggesting a regulatory role for this guanosine derivative in plant development. nih.gov

Guanosine 5'-diphosphate in Aging Processes

The process of aging is associated with a decline in the function of various cellular processes, and alterations in G protein signaling have been implicated in these age-related changes. ahajournals.org G proteins, which are regulated by the binding of GDP and GTP, are crucial for transmitting signals from a wide range of receptors. ahajournals.org

Studies have shown that in both hypertension and aging, there are impairments in β-adrenoceptor-mediated stimulation of adenylyl cyclase, a key signaling pathway. ahajournals.org These impairments appear to be linked to alterations in the function of stimulatory (Gs) and inhibitory (Gi) G proteins. ahajournals.org In lymphocytes from older individuals, there is an increase in the labeling of inhibitory G proteins, suggesting a change in their activity. ahajournals.org

Cellular senescence, a state of irreversible cell cycle arrest that is thought to contribute to aging, is also linked to changes in GTPase signaling. nih.govnih.gov The small GTPase Cdc42 has been shown to play a complex and sometimes contradictory role in cellular and tissue aging. nih.gov Dysregulation of Cdc42 is implicated in the development of age-related pathologies, and inhibiting its activity has shown potential therapeutic effects in animal models of aging. nih.gov

In senescent cells, there is evidence of altered Rho GTPase signaling. For example, the phosphorylation of the protein ezrin can lead to the release of Rho GDP dissociation inhibitor (Rho-GDI), which in turn inhibits the activity of Rac1. nih.gov This pathway appears to be important for the characteristic morphological changes seen in senescent cells. nih.gov

Mitochondrial dysfunction is a hallmark of cellular senescence, and there is a complex interplay between mitochondrial function and GTPase signaling. nih.gov For instance, the hydrolysis of GTP to GDP on the Rab7 GTPase is involved in the tethering of mitochondria to other organelles, a process that can be affected during senescence. nih.gov

Process/ConditionGTPase/G-protein InvolvedObserved Alteration/Role
Aging (general)Gs and Gi proteinsImpaired β-adrenoceptor-mediated signaling, altered function of stimulatory and inhibitory G proteins. ahajournals.org
Cellular SenescenceCdc42Dysregulation contributes to aging and age-related diseases. nih.gov
Cellular SenescenceRac1, Rho-GDIInhibition of Rac1 activity contributes to senescence-associated morphology. nih.gov
Aging Cardiovascular SystemGiα and GoαReduced expression in the aorta of aging rats. oup.com
Aging Rat Parotid GlandG-protein bindingAge-related decrease in agonist-stimulated GTP binding capacity. oup.com

Guanosine 5 Diphosphate in Disease Pathogenesis and Therapeutics

Dysregulation of Guanosine (B1672433) 5'-diphosphate Pathways in Cancer

Guanosine 5'-diphosphate (GDP) is a critical regulator of intracellular signaling pathways that govern cell growth, proliferation, and survival. The precise control of GDP and its counterpart, guanosine 5'-triphosphate (GTP), is essential for normal cellular function. This regulation is primarily managed by a superfamily of proteins known as GTPases, which act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov The transition between these states is tightly controlled by two groups of regulatory proteins: guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the GTPase, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity, leading to GTP hydrolysis to GDP and inactivation. nih.govaustinpublishinggroup.com Disruption of this delicate balance is a hallmark of many cancers.

GDP-Related Oncogenic Signaling

A significant portion of human cancers is driven by mutations in genes encoding GTPases, particularly the Ras family of proteins (KRAS, HRAS, and NRAS). biorxiv.org These mutations often impair the GTPase's ability to hydrolyze GTP, locking it in a persistently active, GTP-bound state. This leads to the continuous activation of downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways, which promote uncontrolled cell proliferation and survival, key features of cancer. nih.govnih.gov

For instance, mutations in the KRAS gene are highly prevalent in pancreatic, colorectal, and lung cancers. biorxiv.org These oncogenic mutations often result in a decreased affinity for GAPs, leading to a buildup of the active KRAS-GTP complex and a relative decrease in the inactive KRAS-GDP state. nih.gov This hyperactivation of RAS signaling, even in the absence of external growth factors, drives tumorigenesis. nih.gov

Recent research has also highlighted the role of metabolites in influencing oncogenic signaling. Guanosine diphosphate-mannose (GDP-M), for example, has been found to impede homologous recombination repair in triple-negative breast cancer by promoting the degradation of the BRCA2 protein. nih.gov This finding suggests a direct link between cellular metabolism and the DNA repair mechanisms that are often dysregulated in cancer.

The table below summarizes key proteins involved in GDP-related oncogenic signaling and their roles.

Protein FamilySpecific ProteinFunction in GDP/GTP CyclingRole in Oncogenic Signaling
GTPases Ras (KRAS, HRAS, NRAS)Cycles between inactive GDP-bound and active GTP-bound states. nih.govMutations lead to constitutive activation, driving uncontrolled cell growth. biorxiv.org
Guanine Nucleotide Exchange Factors (GEFs) Son of Sevenless (SOS1)Promotes the exchange of GDP for GTP on Ras, activating it. nih.govOveractivity can lead to excessive Ras activation. biorxiv.org
GTPase-Activating Proteins (GAPs) p120GAP, Neurofibromin 1 (NF1)Enhance the hydrolysis of GTP to GDP, inactivating Ras. austinpublishinggroup.comLoss-of-function mutations prevent Ras inactivation, leading to prolonged signaling. austinpublishinggroup.com
GDP-Dissociation Inhibitors (GDIs) GDI2Regulates the cellular localization and activity of Rab GTPases.Identified as a potential target for inducing paraptosis, a form of non-apoptotic cell death in cancer. acs.org

Therapeutic Strategies Targeting GDP-Dependent Pathways in Cancer

The central role of dysregulated GDP/GTP-binding proteins in cancer has made them attractive targets for therapeutic intervention. Strategies aim to restore the normal balance of the GDP/GTP cycle or to block the downstream effects of constitutively active GTPases.

One major focus has been the development of direct inhibitors of oncogenic Ras proteins. For many years, Ras was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. oaepublish.com However, recent breakthroughs have led to the development of covalent inhibitors that specifically target the KRAS G12C mutant. nih.govmdpi.com These inhibitors bind to the cysteine residue introduced by the mutation and lock the protein in its inactive, GDP-bound state, thereby blocking downstream signaling. mdpi.com

Another approach is to target the regulatory proteins that control the activity of GTPases. For example, inhibitors of SOS1, a key GEF for Ras, are being investigated to prevent the activation of wild-type and mutant Ras. biorxiv.org Similarly, strategies to enhance the activity of GAPs could theoretically promote the inactivation of oncogenic Ras.

Furthermore, targeting downstream effector pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, has been a successful strategy in cancer therapy. oaepublish.commdpi.com Inhibitors of MEK, BRAF, and PI3K are used in the treatment of various cancers, often in combination with other therapies to overcome resistance mechanisms. oaepublish.commdpi.com

Recent research has also explored inducing a form of non-apoptotic cell death called paraptosis by targeting GDP-dissociation inhibitor beta (GDI2). acs.org This novel approach offers a potential new avenue for cancer therapy, particularly for drug-resistant tumors.

The table below outlines some therapeutic strategies targeting GDP-dependent pathways.

Therapeutic StrategyTargetMechanism of Action
Direct Ras Inhibition KRAS G12CCovalently binds to the mutant protein, locking it in the inactive GDP-bound state. mdpi.com
Inhibition of Guanine Nucleotide Exchange Factors SOS1Prevents the exchange of GDP for GTP, thereby inhibiting Ras activation. biorxiv.org
Downstream Effector Inhibition MEK, BRAF, PI3KBlocks the signaling cascade downstream of activated Ras. oaepublish.commdpi.com
Induction of Paraptosis GDI2Inhibition of this protein induces a non-apoptotic form of cell death in tumor cells. acs.org
Metabolic Intervention GDP-mannose supplementationSensitizes cancer cells to DNA-damaging agents by impeding homologous recombination repair. nih.gov

Guanosine 5'-diphosphate in Metabolic Disorders

The intricate network of cellular signaling extends to the regulation of metabolism, where GDP and the GDP/GTP cycle play a crucial role. Dysregulation of these pathways has been implicated in the pathogenesis of metabolic disorders such as diabetes and obesity.

Diabetes and Insulin (B600854) Signaling Cross-talk with GDP Pathways

Insulin signaling is a key regulator of glucose homeostasis. The binding of insulin to its receptor initiates a cascade of events, including the activation of the Ras/MAPK pathway and the PI3K/AKT pathway. jci.orgfrontiersin.org The activation of Ras is a classic example of GDP/GTP-regulated signaling in this context. Upon insulin receptor activation, adaptor proteins like Grb2 and Shc recruit the GEF, SOS, to the plasma membrane. jci.orgnih.gov SOS then catalyzes the exchange of GDP for GTP on Ras, leading to its activation and the subsequent propagation of the signal through the MAPK cascade. jci.orgfrontiersin.org

Furthermore, small GTPases are essential for the translocation of glucose transporter 4 (GLUT4) to the cell surface, a critical step for glucose uptake in muscle and fat cells. jci.org The activity of these GTPases is, in turn, controlled by GEFs and GAPs, highlighting the importance of the GDP/GTP cycle in insulin-mediated glucose metabolism. jci.org

In the context of pancreatic β-cells, which are responsible for insulin secretion, the GTPase Rac1, regulated by the GEFs Kalirin and Trio, plays a role in the release of proinsulin and insulin. bioscientifica.com Dysfunctional Rac1 signaling can lead to impaired glucose-stimulated insulin secretion, a hallmark of type 2 diabetes. bioscientifica.com

Obesity and Lipid Metabolism Regulation by GDP

Obesity is characterized by excessive fat accumulation and is a major risk factor for various metabolic diseases. mdpi.comnih.gov The regulation of lipid metabolism is a complex process involving numerous signaling pathways, some of which are modulated by GDP-binding proteins.

Research in perilipin knockout mice, which are lean and resistant to obesity, has revealed a coordinated upregulation of genes involved in β-oxidation (fatty acid breakdown) and the Krebs cycle, alongside a downregulation of genes for lipid biosynthesis. diabetesjournals.org Notably, transcripts for succinate-CoA ligase (GDP-forming) were found to be upregulated in these mice, suggesting a potential role for GDP in the enhanced energy expenditure observed in this model. diabetesjournals.org

Adipose tissue, once considered a passive storage depot, is now recognized as an active endocrine organ that secretes various adipokines influencing systemic metabolism. nih.gov The signaling pathways within adipocytes that control lipolysis (the breakdown of stored fat) are also under the influence of G-protein coupled receptors and their associated G-proteins, which cycle between GDP and GTP-bound states.

Guanosine 5'-diphosphate in Cardiovascular Diseases

The involvement of GDP and GTP-binding proteins extends to the cardiovascular system, where their dysregulation can contribute to the development of heart disease. In a model of pacing-induced congestive heart failure, a significant reduction in the levels of both inhibitory (Gi) and stimulatory (Gs) G-proteins was observed in both the right atrium and left ventricle. nih.gov These G-proteins are crucial for mediating the effects of the autonomic nervous system on heart rate and contractility. The downregulation of Gs was attributed to increased degradation rather than decreased synthesis. nih.gov

Furthermore, GDP has been identified as a potential iron mobilizer that can prevent the interaction between hepcidin (B1576463) and ferroportin. nih.govmedchemexpress.com Hepcidin is a key regulator of iron homeostasis, and its dysregulation is implicated in anemia of inflammation, which can be associated with cardiovascular conditions. By modulating the hepcidin-ferroportin axis, GDP may have a therapeutic role in managing iron-related complications in cardiovascular disease. nih.govmedchemexpress.com

Injectable chitosan (B1678972) sponges crosslinked with GDP have also been explored for cardiac tissue engineering applications, highlighting the biocompatibility and potential regenerative properties of GDP-containing biomaterials. researchgate.net

Guanosine 5'-diphosphate in Neurodegenerative Diseases

Guanosine 5'-diphosphate (GDP) and the associated guanosine nucleotide binding proteins are integral to cellular signaling pathways that, when dysregulated, contribute to the pathogenesis of neurodegenerative diseases. nih.govmdpi.com The proper functioning of the guanosine-5'-triphosphate (GTP)-GDP cycle is crucial for neuronal health, and disruptions in this cycle are implicated in conditions such as Alzheimer's and Parkinson's disease. nih.govtandfonline.com

In the context of Alzheimer's disease, research has highlighted the role of GDP dissociation inhibitor 1 (GDI1). nih.gov GDI1 is involved in regulating the activity of Rab GTPases, which are key players in vesicular trafficking, a process essential for normal neuronal function. Studies have shown that GDI1 levels are elevated in the serum of Alzheimer's patients. nih.gov The inhibition of GDI1 has been found to mitigate the neurotoxic effects of β-amyloid, a peptide that forms characteristic plaques in the brains of individuals with Alzheimer's disease. nih.gov Specifically, reducing GDI1 levels was associated with increased cell viability, decreased apoptosis, and reduced secretion of inflammatory cytokines in cellular models of Alzheimer's disease. nih.gov This suggests that dysregulation of GDP-related pathways, influenced by proteins like GDI1, plays a significant role in the neuronal damage seen in Alzheimer's.

Parkinson's disease pathogenesis is also linked to disruptions in GDP-related signaling, particularly through the LRRK2 protein. tandfonline.comuconn.edu Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease. uconn.edu LRRK2 has a GTPase domain, and its activity is dependent on the cycle of binding to GTP (the active state) and GDP (the inactive state). tandfonline.comuconn.edu Pathogenic mutations in LRRK2 can affect its GTPase activity, leading to the neurodegeneration characteristic of Parkinson's disease. tandfonline.com The proper cycling between the GTP-bound and GDP-bound states is essential for the normal function of LRRK2, and its disruption is a key element in the disease's molecular pathology. tandfonline.com Small GTPases of the Ras superfamily, which also cycle between GDP-bound inactive and GTP-bound active states, are key regulators of numerous cellular processes, and their dysregulation is implicated in the signaling pathways that lead to neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.com

Guanosine 5'-diphosphate in Infectious Diseases

Guanosine 5'-diphosphate (GDP) is a key molecule in the physiology of bacterial pathogens and their interaction with host cells during infectious diseases. One of the critical mechanisms involving a GDP derivative is the stringent response, a bacterial survival strategy under stressful conditions like nutrient starvation. This response is mediated by the alarmones guanosine-5'-triphosphate 3'-diphosphate (pppGpp) and guanosine-3', 5'-bis(diphosphate) (ppGpp), collectively known as (p)ppGpp. nih.govfrontiersin.org These molecules are synthesized from GTP and GDP and act as global regulators of various cellular processes, including virulence and persistence in bacteria. nih.govfrontiersin.org

During infection, bacterial pathogens often encounter nutrient-limited environments within the host. The stringent response, through the production of (p)ppGpp, allows bacteria to adapt to these conditions and establish a successful infection. nih.gov For instance, in the cholera pathogen Vibrio cholerae, the (p)ppGpp-mediated stringent response is crucial for its virulence and ability to cause disease. nih.gov

Furthermore, many bacterial pathogens have evolved sophisticated mechanisms to manipulate host cellular processes to their advantage. A common strategy involves the secretion of effector proteins that target host Rab GTPases. asm.org Rab GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state, regulating vesicular trafficking within the host cell. asm.orgnih.gov By interfering with this cycle, bacterial pathogens can control the fate of the phagosome they reside in, preventing its fusion with lysosomes and thus evading destruction. For example, some pathogens secrete effector proteins that act as guanine nucleotide exchange factors (GEFs), which activate Rab GTPases by promoting the exchange of GDP for GTP. asm.org Conversely, other effectors can act as GTPase-activating proteins (GAPs), which inactivate Rab GTPases by accelerating the hydrolysis of GTP to GDP. asm.org This manipulation of the host's GDP/GTP-dependent trafficking machinery is a critical aspect of the pathogenesis of many infectious diseases.

Drug Resistance Mechanisms Involving Guanosine 5'-diphosphate Pathways

The development of drug resistance is a major challenge in the treatment of both infectious diseases and cancer, and pathways involving Guanosine 5'-diphosphate (GDP) play a significant role in these resistance mechanisms.

In bacteria, the stringent response, which is mediated by the GDP-derived alarmones (p)ppGpp, has been linked to the emergence of antibiotic resistance. nih.govfrontiersin.org This response pathway can modulate various cellular processes that contribute to the ability of bacteria to survive antibiotic treatment. nih.gov The accumulation of (p)ppGpp can lead to a state of dormancy or persistence, where a subpopulation of bacteria becomes tolerant to antibiotics. nih.govfrontiersin.org These persister cells can then resume growth after the antibiotic pressure is removed, leading to recurrent infections. The enzymes involved in (p)ppGpp metabolism, such as RelA and SpoT, are therefore considered potential targets for developing antibiotic adjuvants to combat resistance. nih.gov

In the context of cancer, drug resistance can arise from mutations in signaling pathways that are regulated by GDP/GTP cycling. A prominent example is the RAS family of proteins, which are small GTPases that act as molecular switches in cellular signaling. edpsciences.org Oncogenic mutations in RAS genes are common in many cancers and often result in the RAS protein being locked in a constitutively active, GTP-bound state. edpsciences.orgnih.gov This leads to uncontrolled cell proliferation and survival. When cancer cells with RAS mutations are treated with therapies that target downstream components of the RAS pathway, such as MEK inhibitors, they can develop resistance. bohrium.com This resistance can be driven by mechanisms that maintain high levels of GTP-bound RAS, thus bypassing the effect of the drug. nih.gov Therefore, targeting the proteins that regulate the GDP/GTP cycle of RAS, such as guanine nucleotide exchange factors (GEFs), is a promising strategy to overcome drug resistance in RAS-driven cancers. bohrium.com

Therapeutic Interventions and Guanosine 5'-diphosphate Analogs

Development of GDP-Targeting Drugs

The central role of GDP-binding proteins in various diseases has spurred the development of therapeutic agents that target these pathways. A significant focus has been on developing inhibitors of small GTPases and their regulatory proteins, such as guanine nucleotide exchange factors (GEFs). bohrium.com For instance, in RAS-driven cancers, where the GTPase is often constitutively active, efforts are underway to develop inhibitors that can block the interaction of RAS with its downstream effectors or prevent its activation by GEFs like SOS1. bohrium.com Several such inhibitors are currently in clinical trials. bohrium.com

Another approach involves the development of guanosine analogs that can interfere with GDP/GTP-dependent processes. nih.gov For example, certain antiviral guanosine analogs have been shown to be phosphorylated by cellular enzymes, which could then potentially compete with natural guanosine nucleotides and inhibit viral replication. nih.gov The development of such analogs requires a deep understanding of the structure and function of the target enzymes to ensure specificity and efficacy.

Pharmacological Modulation of GDP-Binding Proteins

Pharmacological modulation of GDP-binding proteins represents a broad therapeutic strategy. G protein-coupled receptors (GPCRs), which are the largest family of cell surface receptors, are a major class of drug targets. nih.govthe-scientist.com GPCRs signal through heterotrimeric G proteins, which cycle between a GDP-bound inactive state and a GTP-bound active state. nih.gov Many existing drugs target GPCRs directly, but there is growing interest in developing drugs that target the G proteins themselves. nih.gov This approach could offer broader efficacy by blocking signaling pathways shared by multiple GPCRs. nih.gov

Furthermore, the modulation of Rab GTPases, which are crucial for intracellular trafficking, is another promising therapeutic avenue. nih.gov As discussed in the context of neurodegenerative and infectious diseases, the dysregulation of Rab GTPase function is a key pathogenic event. Therefore, developing small molecules that can either inhibit or activate specific Rab GTPases or their regulatory proteins could provide novel treatments for a range of diseases.

Advanced Research Methodologies for Guanosine 5 Diphosphate Studies

Biophysical Techniques for Analyzing Guanosine (B1672433) 5'-diphosphate Interactions

Fluorescence Resonance Energy Transfer (FRET) for Conformional Changes

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure nanometer-scale distances and changes in these distances, making it highly suitable for monitoring the conformational dynamics of proteins upon binding to ligands such as GDP. nih.govresearchgate.netjax.org FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.govresearchgate.net The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it exquisitely sensitive to small changes in their proximity. nih.govresearchgate.net

In the context of GDP, FRET is instrumental in studying the conformational shifts in GTP-binding proteins (G proteins). These proteins cycle between an "inactive" GDP-bound state and an "active" GTP-bound state. This transition is accompanied by significant conformational changes. By strategically labeling a G protein with a FRET donor and acceptor pair, researchers can monitor these changes in real-time. For instance, a FRET-based approach has been developed to directly visualize the GDP/GTP exchange on small GTPases like RhoA. nih.gov In this system, a Yellow Fluorescent Protein (YFP) fused to RhoA serves as the donor, and a fluorescent analog of GTP, BODIPY(TR)-GTP, acts as the acceptor. nih.gov The binding of the fluorescent GTP analog to RhoA after the dissociation of GDP brings the fluorophores into close proximity, resulting in a detectable FRET signal. nih.gov This allows for the precise measurement of nucleotide exchange kinetics.

Similarly, FRET sensors have been engineered to monitor the activation state of G protein-coupled receptors (GPCRs), which catalyze the exchange of GDP for GTP on heterotrimeric G proteins. nih.govbiorxiv.org These sensors often involve fusing fluorescent proteins like Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) to the GPCR or the G protein subunits. Ligand-induced activation of the GPCR leads to a conformational change that alters the distance or orientation between the FRET pair, resulting in a change in the FRET signal. biorxiv.org

Table 1: Applications of FRET in Studying GDP-Related Conformational Changes

System StudiedFRET Pair (Donor/Acceptor)ObservationReference
RhoA Small GTPaseYFP-RhoA / BODIPY(TR)-GTPDetects GDP/GTP exchange by monitoring the binding of fluorescent GTP. nih.gov
G Protein-Coupled Receptors (GPCRs)CFP / YFP fused to receptor or G protein subunitsMonitors receptor activation and subsequent G protein coupling. nih.govbiorxiv.org
Myosin Motor ProteinGFP variantsMeasured conformational changes associated with ATP binding and hydrolysis, a process analogous to GTP/GDP exchange in G proteins. nih.gov

MicroScale Thermophoresis (MST) for Binding Affinity

MicroScale Thermophoresis (MST) is a cutting-edge, immobilization-free technology that allows for the quantitative analysis of biomolecular interactions in solution. nih.goviu.edunih.gov It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. iu.edunih.gov This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon the binding of a ligand. uniprot.org

MST is particularly well-suited for determining the binding affinity of GDP and its analogs to proteins. The technique requires one binding partner to be fluorescent, either intrinsically or through labeling. In a typical experiment, the concentration of the fluorescently labeled molecule is kept constant, while the concentration of the unlabeled binding partner (the ligand) is titrated. The mixture is then loaded into thin capillaries, and a focused infrared laser creates a precise temperature gradient. nih.govresearchgate.net The movement of the fluorescent molecules is monitored, and the change in thermophoresis is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be accurately determined. mdpi.com

A significant advantage of MST is its low sample consumption and the ability to perform measurements in complex biological liquids, such as cell lysates, which provides a more physiologically relevant context for the interaction. nih.govnih.gov This method can measure a wide range of binding affinities, from picomolar to millimolar, making it applicable to both high-affinity G protein-GDP interactions and potentially weaker interactions with other cellular components. nih.gov Recent advancements have also extended MST to measure not only binding affinity but also binding kinetics in a single experiment. researchgate.netnih.gov

Table 2: Key Features and Applications of MST for GDP Binding Studies

FeatureDescriptionRelevance to GDP Studies
Immobilization-freeMeasurements are performed in solution, preserving the native conformation of molecules.Crucial for studying the delicate conformational states of GDP-binding proteins. iu.edu
Low Sample ConsumptionRequires only a few microliters of sample per data point.Beneficial when working with precious or difficult-to-express proteins. nih.govnih.gov
Wide Affinity RangeCapable of measuring Kd values from pM to mM.Allows for the characterization of a broad spectrum of GDP-protein interactions. nih.gov
Complex Media CompatibilityMeasurements can be performed in buffers, detergents, and even cell lysates.Enables the study of binding events in a more native-like environment. nih.gov

Omics Technologies for Guanosine 5'-diphosphate Pathway Elucidation

Proteomics for Identifying GDP-Binding Proteins

Proteomics, the large-scale study of proteins, offers powerful tools for the systematic identification of proteins that bind to GDP. A primary strategy involves affinity-based enrichment coupled with mass spectrometry (MS). nih.govyoutube.com Affinity chromatography is a technique that separates proteins based on a specific and reversible interaction between a protein and a ligand immobilized on a chromatography matrix. nih.govfrontiersin.orgyoutube.com

To identify GDP-binding proteins, researchers can immobilize GDP or non-hydrolyzable GDP analogs onto a resin. When a complex protein mixture, such as a cell lysate, is passed over this resin, proteins with a binding affinity for GDP will be captured. nih.gov After washing away non-specifically bound proteins, the captured GDP-binding proteins can be eluted and subsequently identified using high-resolution mass spectrometry. nih.gov This approach has been successfully used to enrich and identify various classes of GTP-binding proteins, which by their nature also interact with GDP. nih.gov

Recent advancements in chemoproteomics have led to the development of sophisticated chemical probes. For example, acyl-phosphate probes of GTP and its analogs have been designed to covalently label nucleotide-binding sites in proteins. nih.gov These probes can be tagged with biotin, allowing for the subsequent capture of the labeled proteins on streptavidin beads, followed by their identification by MS. Competitive labeling experiments, where the probe competes with free GDP or GTP, can further validate the specificity of the interaction. nih.gov

Table 3: Proteomic Strategies for Identifying GDP-Binding Proteins

MethodologyPrincipleOutcome
Affinity Chromatography-Mass Spectrometry (AC-MS)Immobilized GDP or its analogs are used to capture binding proteins from a complex mixture. Captured proteins are identified by MS.Identification of a suite of potential GDP-interacting proteins. nih.govnih.gov
Chemoproteomics with Nucleotide ProbesReactive GDP/GTP analogs covalently label binding proteins, which are then enriched (e.g., via a biotin tag) and identified by MS.Provides a snapshot of the "active" or accessible GDP-binding proteome. nih.gov
Effector Domain Pull-DownUtilizes the specific interaction between activated GTPases and their downstream effectors to isolate and identify GTPase-effector complexes.Identifies proteins that interact with G-proteins in their active, GTP-bound state, providing context for the GDP-bound state. nih.gov

Metabolomics for GDP Profiling

Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. youtube.com For GDP profiling, the goal is to accurately identify and quantify its levels in cells, tissues, or biofluids. This information is crucial for understanding the metabolic state of a cell and how it changes in response to various stimuli or in disease states.

The gold standard for quantitative metabolomics, particularly for nucleotides like GDP, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netbioone.orgwikipedia.org This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov In a typical workflow, metabolites are extracted from the biological sample. The extract is then injected into an LC system, where different metabolites are separated based on their physicochemical properties as they pass through a chromatography column. The separated metabolites then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) further fragments the ions, creating a unique fragmentation pattern that serves as a "fingerprint" for definitive identification and quantification. researchgate.netwikipedia.org

Validated LC-MS/MS methods have been developed for the simultaneous measurement of various adenosine (B11128), guanosine, and inosine nucleotides, including GDP, in human cells. researchgate.net These methods demonstrate high precision and accuracy, allowing for the reliable quantification of nucleotide pools and the study of purine (B94841) metabolism. researchgate.net

Table 4: LC-MS/MS Parameters for GDP Quantification

ParameterExample DetailSignificance
ChromatographyReversed-phase or HILIC columnsSeparates GDP from other structurally similar nucleotides. wikipedia.org
Ionization ModeNegative Electrospray Ionization (ESI)Efficiently ionizes the negatively charged phosphate (B84403) groups of GDP.
Mass AnalysisMultiple Reaction Monitoring (MRM)Provides high specificity and sensitivity for quantifying known compounds by monitoring specific precursor-to-product ion transitions. wikipedia.org
Detection LimitCan reach nanomolar (nM) levelsAllows for the detection of low-abundance nucleotides in biological samples. bioone.org

Interactomics of GDP-Related Complexes

Interactomics is the study of the interactions between molecules, particularly proteins, on a large scale. Understanding the network of protein-protein interactions (PPIs) involving GDP-binding proteins is essential for elucidating their function. Many GDP-binding proteins, especially small GTPases, act as molecular switches whose function is dictated by their interaction with other proteins. These interactions are often dependent on whether the G protein is bound to GDP (inactive) or GTP (active).

Several high-throughput methods are employed to map these interaction networks. The yeast two-hybrid (Y2H) system is a genetic method used to discover binary protein-protein interactions. A modified version, the membrane yeast two-hybrid (MYTH) system, has been particularly useful for studying membrane proteins like GPCRs and their interacting partners.

Affinity Purification coupled with Mass Spectrometry (AP-MS) is another cornerstone of interactomics. nih.gov In this approach, a protein of interest (the "bait") is expressed with a tag (e.g., FLAG, HA, or GFP). The bait protein is then immunoprecipitated from cell lysates, pulling down its interacting partners ("prey"). The entire complex is then analyzed by mass spectrometry to identify all the protein components. This method is invaluable for identifying the components of stable protein complexes.

For example, studying the interactome of a Rab GTPase in its GDP-bound state can reveal its interaction with GDP dissociation inhibitors (GDIs). GDIs are regulatory proteins that bind to the GDP-form of Rab proteins, keeping them in an inactive, soluble state in the cytoplasm. Structural interactomics can further reveal that multiple Rab proteins may share the same binding interface on a GDI, indicating competitive binding and a central regulatory role for the GDI.

Table 5: Methods in GDP-Related Interactomics

TechniquePrincipleApplication to GDP-Related Complexes
Yeast Two-Hybrid (Y2H)Genetic method to detect binary protein interactions in vivo.Screening for proteins that interact with GDP-binding proteins.
Affinity Purification-Mass Spectrometry (AP-MS)Immunoprecipitation of a tagged "bait" protein to co-purify and identify its interacting "prey" proteins by MS.Identifying components of complexes that assemble around GDP-bound proteins. nih.gov
Co-immunoprecipitation (Co-IP)Use of an antibody to pull down a specific protein and its binding partners from a lysate.Validating specific interactions within a GDP-related complex.

Fluxomics in Metabolic Network Analysis

Fluxomics is a powerful discipline that quantitatively measures the rates (fluxes) of metabolic reactions within a biological system. frontiersin.org For Guanosine 5'-diphosphate, fluxomics provides a dynamic view of its synthesis, utilization, and interconversion, offering insights that static measurements of metabolite concentrations cannot. frontiersin.orgmdpi.com The primary technique employed is Metabolic Flux Analysis (MFA), particularly using stable isotope tracers like ¹³C-labeled compounds. nih.govresearchgate.net

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose or [¹⁵N]-glycine, into a cell culture. nih.govbiorxiv.org As these labeled precursors are metabolized, the ¹³C atoms are incorporated into various downstream metabolites, including the purine ring of guanine (B1146940) nucleotides. nih.gov The de novo purine biosynthesis pathway, which synthesizes Inosine monophosphate (IMP) as a common precursor for both Adenosine monophosphate (AMP) and Guanosine monophosphate (GMP), is a key focus. sciencesnail.comnih.gov From IMP, the flux towards GMP, and subsequently GDP and GTP, can be meticulously tracked. nih.govsciencesnail.com

By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the specific patterns and distribution of ¹³C isotopes in GDP and other related nucleotides. nih.govpnas.org This "isotopomer distribution" data is then fed into a computational model of the metabolic network. frontiersin.orgnih.gov The model, which contains the stoichiometry of all relevant biochemical reactions, is used to calculate the intracellular reaction rates that best explain the observed labeling patterns. nih.gov

This approach allows scientists to quantify the flux through the de novo synthesis pathway versus the salvage pathway, which recycles pre-existing purine bases. sciencesnail.comnih.gov For instance, studies have used isotope-labeled glutamine, glycine, or guanosine to trace their incorporation into the guanine nucleotide pool, revealing how different cellular conditions or genetic perturbations can reroute metabolic flux between these pathways. nih.govsciencesnail.com By quantifying the rate of conversion from IMP to GMP and then to GDP, researchers can understand how cells regulate the guanine nucleotide pool to meet demands for RNA synthesis, protein synthesis (via GTP), and signal transduction. nih.govnih.gov

Tracer SubstrateLabeled AtomKey Pathway AnalyzedMeasured MetabolitesResearch Question Addressed
[U-¹³C₆]-GlucoseCarbon (¹³C)Pentose Phosphate Pathway, de novo purine synthesis (ribose moiety)GDP, ADP, UDPContribution of glucose to nucleotide sugar backbone. biorxiv.org
[¹⁵N]-GlycineNitrogen (¹⁵N)de novo purine synthesis (purine ring)IMP, AMP, GMP, GDPRate of de novo synthesis under different purine availability conditions. nih.gov
[Amide-¹⁵N] GlutamineNitrogen (¹⁵N)de novo purine synthesis (purine ring)IMP, GMP, GDP, GTPImpact of viral infection on purine synthesis pathways. sciencesnail.com
[U-¹⁵N] GuanosineNitrogen (¹⁵N)Purine salvage pathwayGMP, GDP, GTPRate of guanine nucleotide salvage. sciencesnail.com

Computational Biology and Modeling of Guanosine 5'-diphosphate Systems

Computational methods are indispensable for interpreting the complex and dynamic behavior of systems involving GDP. From the atomic-level interactions with proteins to the emergent properties of vast signaling networks, computational biology provides a powerful lens to understand the multifaceted roles of GDP.

Molecular Dynamics (MD) Simulations of GDP-Protein Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of GDP-protein complexes at an atomic level. researchgate.net This technique is particularly crucial for understanding the function of GTPases, the molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. mdpi.com MD simulations solve Newton's equations of motion for every atom in the system, allowing researchers to track the conformational changes, flexibility, and interactions of the protein and the bound GDP molecule over time. nih.gov

A primary focus of MD studies is to characterize the conformational dynamics of the "switch I" and "switch II" regions of GTPases like Ras. nih.govnih.gov These regions undergo significant conformational changes upon GTP hydrolysis to GDP, which dictates their ability to interact with downstream effectors. nih.gov Simulations can reveal how the protein structure differs in the GDP-bound "off" state compared to the GTP-bound "on" state and how oncogenic mutations can alter these dynamics, sometimes allowing the GDP-bound form to adopt an "active-like" state. nih.govmahidol.ac.th

Furthermore, MD simulations are used to investigate the mechanism of GDP release, a critical step for G-protein activation that is catalyzed by Guanine Nucleotide Exchange Factors (GEFs). researchgate.netsciencesnail.com Because this can be a slow process, often occurring on microsecond to millisecond timescales, advanced sampling methods are frequently employed. nih.govresearchgate.net Techniques like Gaussian accelerated molecular dynamics (GaMD) and metadynamics can enhance the sampling of rare events, making it possible to simulate the entire process of GDP unbinding and identify key intermediate states and allosteric communication pathways within the protein that link the GEF binding site to the nucleotide-binding pocket. researchgate.netnih.govsciencesnail.com

MD simulations are also utilized to perform free energy calculations, which quantify the strength of the GDP-protein interaction. nih.govmdpi.com By alchemically "transforming" GTP into GDP within the simulation, researchers can calculate the relative binding free energy, providing insights into why certain proteins have a higher affinity for GDP or GTP and how mutations affect this balance. mdpi.comusda.gov

Simulation TechniqueProtein SystemKey Insight Gained
Conventional MDHRas, KRas, NRasCharacterization of conformational differences between GDP- and GTP-bound states; effect of mutations on switch domain flexibility. nih.govnih.govnih.gov
Accelerated MD (aMD/GaMD)NRas, HRasEnhanced sampling of conformational landscapes, revealing mutation-induced changes in energetic states and disorder in switch domains. nih.govnih.gov
Metadynamics / Markov State Models (MSMs)Gα subunits (G-proteins)Atomically detailed models of G-protein activation, including the mechanism and rate-limiting steps of spontaneous GDP release. researchgate.netsciencesnail.com
Free Energy Perturbation (FEP)Archaeal initiation factor 2 (aIF2)Calculation of the relative binding free energy of GTP vs. GDP, explaining the nucleotide-dependent conformational state of the protein. nih.govmdpi.com
Residue Interaction Network AnalysisGα-GPCR complexIdentification of allosteric communication pathways from the receptor to the GDP-binding site that are essential for GDP release. pnas.org

Quantum Mechanics (QM) Approaches for Enzymatic Reactions

Due to the immense computational cost of QM calculations, it is not feasible to treat an entire protein-solvent system at the quantum level. researchgate.netpnas.org Therefore, researchers employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. sciencesnail.compnas.org In a QM/MM simulation, the chemically reactive part of the system—typically the γ-phosphate of GTP, the attacking water molecule, the essential Mg²⁺ ion, and key amino acid side chains (like Gln61 in Ras or the "arginine finger" from a GTPase-Activating Protein, GAP)—is treated with a high-level QM method. nih.govsciencesnail.com The rest of the protein and solvent are treated with a classical MM force field, which provides the proper environmental and electrostatic context for the reaction. researchgate.net

QM/MM simulations allow researchers to map the entire reaction pathway, calculating the potential energy surface and identifying the structure of the transition state—the highest energy point along the reaction coordinate. mdpi.com This provides detailed mechanistic insights into how the enzyme lowers the activation energy of GTP hydrolysis. Studies have used QM/MM to elucidate the precise roles of catalytic residues, distinguishing between proposed mechanisms such as substrate-assisted or solvent-assisted catalysis. nih.govmdpi.com By calculating the Gibbs energy profiles, these computational studies can predict reaction rates that can be compared with experimental kinetic data, providing a rigorous test of the proposed mechanism. nih.gov

Bioinformatics for Pathway Analysis and Prediction

Bioinformatics provides an essential toolkit for analyzing GDP-related systems on a larger scale, integrating genomic, transcriptomic, and proteomic data to understand pathways and predict protein functions.

A cornerstone of bioinformatics is the use of pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome. nih.govresearchgate.net These resources contain curated maps of metabolic and signaling pathways. For instance, the KEGG pathway for purine metabolism (map00230) and the specific module for guanine ribonucleotide biosynthesis (M00050) detail the enzymatic steps leading to the synthesis of GMP and subsequently GDP. nih.gov Similarly, databases like NetPath and hGPCRnet contain detailed representations of G-protein signaling networks, illustrating the cascade of events following the GDP-GTP exchange on a G-protein. nih.govresearchgate.net

Pathway enrichment analysis is a statistical method used to determine whether a list of genes or proteins (e.g., from an omics experiment) is significantly over-represented in certain pathways. researchgate.netnih.gov Tools like GSEA (Gene Set Enrichment Analysis) or g:Profiler can take a list of differentially expressed genes and identify, for example, that the "G-protein coupled receptor signaling pathway" is significantly altered, pointing to a central role for the GDP/GTP cycle in the observed phenotype. nih.gov

Genome-scale metabolic models (GEMs) are another powerful bioinformatics tool. nih.govusda.gov These are comprehensive, organism-specific models that mathematically represent all known metabolic reactions, including those that produce and consume GDP. nih.govnih.gov By applying constraints based on experimental data (like nutrient uptake rates), these models can be used to predict metabolic fluxes throughout the entire network, complementing the more focused approach of ¹³C-MFA. usda.gov

For individual proteins, bioinformatics methods are crucial for function prediction. Phylogenetic analysis can trace the evolutionary history of GDP-binding proteins, such as the Ras superfamily, classifying them into families (Ras, Rho, Rab, etc.) and providing clues about their function based on orthologs in other species. nih.govmahidol.ac.th Furthermore, a wide array of computational tools exists to predict ligand-binding sites on protein structures. frontiersin.orgbiorxiv.orgyoutube.com Given a protein's 3D structure, from crystallography or a prediction tool like AlphaFold, these methods can identify pockets with the right geometry and chemical properties to bind GDP, aiding in the functional annotation of novel proteins. researchgate.netyoutube.com

Mathematical Modeling of GDP Signaling Networks

To understand the dynamic behavior and emergent properties of GDP-centric signaling networks, researchers construct mathematical models. These models, often based on systems of ordinary differential equations (ODEs), translate the biochemical reaction scheme of a signaling pathway into a quantitative framework. frontiersin.orgnih.gov

The canonical model in this field describes the G-protein cycle. nih.gov This model includes variables for the concentrations of the inactive G-protein bound to GDP (G-GDP), the active GTP-bound form (G-GTP), and the intermediate complexes formed with regulatory proteins. nih.gov The key regulatory proteins, Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs), are central to these models. mdpi.comresearchgate.net

The model consists of a series of equations based on the law of mass action or Michaelis-Menten kinetics, with parameters representing the rate constants for each step:

GEF-catalyzed GDP dissociation: The binding of a GEF to G-GDP to form a ternary complex, which then facilitates the release of GDP. nih.gov

GTP binding: The rapid binding of the abundant cellular GTP to the nucleotide-free G-protein. nih.gov

GAP-catalyzed GTP hydrolysis: The binding of a GAP to G-GTP, which dramatically accelerates the hydrolysis of GTP back to GDP, returning the G-protein to its inactive state. biorxiv.org

By simulating these models computationally, researchers can explore the system's dynamics. They can predict the steady-state level of active G-GTP in response to a given stimulus (represented by the concentration of active GEF) and analyze how this output is affected by the concentrations and activities of GAPs. nih.govbiorxiv.org These models have been used to show how the interplay between GEFs and GAPs can create complex signaling behaviors, such as ultrasensitivity, bistability, and oscillations. nih.govnih.gov Modeling has been instrumental in understanding the functional consequences of oncogenic Ras mutations, which often have altered intrinsic or GAP-stimulated GTPase activity or different nucleotide exchange rates. nih.govresearchgate.net

Genetic and Chemical Biology Tools

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CRISPR/Cas9 for Gene Editing in GDP Pathways

The CRISPR/Cas9 system has emerged as a powerful tool for dissecting the genetic components of GDP pathways. Its ability to introduce targeted DNA double-strand breaks allows for the precise knockout of genes involved in GDP synthesis, transport, and signaling. For instance, researchers have utilized CRISPR/Cas9 to inactivate genes encoding enzymes in the GDP-fucose synthesis pathway, such as GDP-mannose 4,6-dehydratase (GMDS) and fucose kinase (FCSK), in human cell lines to study the interplay between de novo and salvage pathways. nih.gov This approach allows for the elucidation of specific gene functions in maintaining cellular GDP pools.

Furthermore, genome-wide CRISPR-Cas9 knockout screens have been employed to identify novel regulators of proteins that are themselves regulated by GDP-binding, such as GTPases. harvard.edunih.govnih.govnih.govresearchgate.net These large-scale screens can uncover previously unknown components of GDP signaling networks by assessing how the loss of individual genes affects a particular phenotype, such as the stability of a key signaling protein. nih.govresearchgate.net

A typical workflow for a CRISPR/Cas9-based investigation of a GDP pathway component is outlined below:

StepDescriptionKey Considerations
1. Target Gene IdentificationSelection of a gene involved in a GDP-related pathway for knockout.Specificity of the gene's role in the pathway of interest.
2. sgRNA Design and CloningDesign and synthesis of single guide RNAs (sgRNAs) to target the gene.Minimizing off-target effects through careful sgRNA design.
3. Delivery of CRISPR/Cas9 ComponentsIntroduction of Cas9 nuclease and sgRNA into the model system.Choice of delivery method (e.g., lentiviral transduction, plasmid transfection).
4. Selection and Validation of Knockout CellsIsolation and verification of cells with the desired gene knockout.Confirmation of knockout at both the genomic and protein levels.
5. Phenotypic AnalysisFunctional assays to assess the impact of the gene knockout on GDP-related processes.Measurement of cellular GDP levels, GTPase activity, or downstream signaling events.

Optogenetics for Spatiotemporal Control of GDP Signaling

Optogenetics offers remarkable spatiotemporal control over GDP signaling pathways by using light to activate or inhibit specific proteins. johnshopkins.edunih.govconsensus.app This methodology is particularly useful for studying the dynamic nature of signaling events that are regulated by the GDP/GTP cycle of small GTPases.

A primary application of optogenetics in this context is the control of guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, thereby activating GTPases. johnshopkins.edunih.govconsensus.appnih.govwikipedia.org By fusing light-sensitive protein domains to GEFs, researchers can precisely control their localization and activity within a cell using light. johnshopkins.edunih.govconsensus.app For example, blue light-inducible dimerization systems can be used to recruit a GEF to the plasma membrane, leading to localized activation of its target GTPase and subsequent downstream signaling. nih.gov This allows for the investigation of how localized GDP/GTP exchange events influence cellular processes such as cell migration and cytoskeletal dynamics. nih.gov

Optogenetic tools have also been developed to manipulate G-protein coupled receptors (GPCRs), which are key upstream regulators of heterotrimeric G-proteins that cycle between GDP-bound inactive and GTP-bound active states. elifesciences.orgbiorxiv.orgnih.govnih.govbiorxiv.org Light-sensitive GPCRs can be used to initiate G-protein signaling cascades with high temporal precision, enabling the study of the immediate downstream effects of GDP release and GTP binding on Gα subunits. elifesciences.orgbiorxiv.org

Chemical Genetics for Perturbing GDP Pathways

Chemical genetics provides a powerful approach to perturb GDP pathways using small molecules that can rapidly and often reversibly inhibit or activate specific proteins. ucsf.edu This method complements genetic approaches by offering temporal control that is not always possible with genetic knockouts.

One application of chemical genetics is the development of small molecule inhibitors that target the interaction between GTPases and their regulators, such as GEFs. These inhibitors can prevent the exchange of GDP for GTP, thereby locking the GTPase in its inactive state. For example, small molecules have been identified that inhibit the nucleotide exchange activity of KRAS, a critical signaling protein, by binding to it in a nucleotide state-independent manner. acs.org Such compounds are invaluable for studying the consequences of blocking specific GDP-dependent signaling pathways.

Furthermore, chemical genetic screens can be used to identify small molecules that activate small GTPases, providing tools to study the acute effects of their activation. nih.govacs.org These small molecule activators can offer a way to bypass upstream signaling events and directly probe the function of a specific GTPase.

Advanced Imaging and Single-Cell Analysis Techniques

Visualizing and quantifying GDP-related processes at the subcellular and single-cell level is crucial for understanding their dynamic regulation. Advanced imaging and analytical techniques have been instrumental in providing these insights.

In Vivo Imaging of Guanosine Diphosphate Dynamics

Real-time imaging of GDP dynamics in living cells is primarily achieved through the use of genetically encoded fluorescent biosensors. carnegiescience.edumdpi.comresearchgate.netspringernature.com These biosensors are engineered proteins that change their fluorescent properties in response to specific cellular events, such as the binding of a target molecule or a conformational change in a protein.

Fluorescence Resonance Energy Transfer (FRET)-based biosensors are widely used to monitor the activation state of GTPases, which indirectly reports on the dynamics of GDP and GTP. mdpi.comnih.govnih.govresearchgate.net These biosensors typically consist of a GTPase and a binding partner flanked by a FRET donor and acceptor pair. In the GDP-bound (inactive) state, the conformation of the biosensor results in low FRET, while in the GTP-bound (active) state, a conformational change brings the donor and acceptor closer, leading to high FRET. This allows for the visualization of GTPase activation in real-time within living cells.

Another approach involves the use of dimerization-dependent fluorescent proteins (ddFPs) to create biosensors for lipid messengers that are often produced as a consequence of GDP-dependent signaling. nih.gov These biosensors can report on the spatiotemporal dynamics of downstream signaling events.

Single-Cell Analysis of GDP-Mediated Processes

Analyzing GDP-mediated processes at the single-cell level is essential for understanding cellular heterogeneity in signaling responses. Single-cell transcriptomics and proteomics are powerful techniques for achieving this.

Single-cell RNA sequencing (scRNA-seq) can be used to profile the gene expression of individual cells within a population, providing insights into the transcriptional programs that are regulated by GDP-dependent signaling pathways. By comparing the transcriptomes of cells under different conditions, it is possible to identify genes and pathways that are downstream of specific GDP-mediated events.

Single-cell proteomics, while technically more challenging, offers a direct measurement of protein levels and their modifications in individual cells. This can be used to study the abundance and post-translational modifications of proteins involved in GDP pathways, such as GTPases and their regulators.

In Vitro, Ex Vivo, and In Vivo Model Systems

A variety of model systems are employed to study Guanosine 5'-diphosphate, each offering unique advantages for investigating its role in biological processes.

In Vitro Models: In vitro reconstitution assays are fundamental for dissecting the biochemical mechanisms of GDP-dependent processes. biorxiv.orgfrontiersin.orgtandfonline.com These assays involve purifying the protein components of a pathway and studying their interactions in a controlled environment. For example, the activity of GEFs can be measured by monitoring the exchange of fluorescently labeled GDP for GTP on a purified GTPase. biorxiv.org In vitro systems allow for precise control over the concentrations of all components and the ability to test the effects of specific mutations or inhibitors on protein function. frontiersin.org

Ex Vivo Models: Ex vivo models, such as precision-cut tissue slices, provide a bridge between in vitro and in vivo studies. researchgate.netbmrat.orgrug.nlnih.gov These models maintain the complex cellular architecture and microenvironment of the original tissue, allowing for the study of GDP-related processes in a more physiologically relevant context. researchgate.netbmrat.orgrug.nl For example, tissue slices can be used to investigate the effects of drugs that target GDP-dependent signaling pathways on cell behavior within an intact tissue. bmrat.org

In Vivo Models: In vivo models, particularly genetically engineered mice, are indispensable for understanding the physiological and pathological roles of GDP pathways in a whole organism. These models allow for the study of the long-term consequences of altering specific components of a GDP-related pathway. For example, knockout mice lacking a key enzyme in a GDP synthesis pathway can reveal the importance of that pathway for normal development and homeostasis.

A comparison of these model systems is provided below:

Model SystemAdvantagesLimitationsExample Application in GDP Research
In Vitro ReconstitutionHigh degree of control, allows for mechanistic studies.Lacks the complexity of the cellular environment.Measuring the kinetics of GDP/GTP exchange catalyzed by a GEF. biorxiv.org
Ex Vivo Tissue SlicesPreserves tissue architecture and cellular heterogeneity. researchgate.netrug.nlLimited lifespan of the tissue slices.Assessing the efficacy of a drug targeting a GDP-dependent pathway in a patient-derived tumor slice. nih.gov
In Vivo Animal ModelsProvides physiological context, allows for the study of long-term effects.Complex, time-consuming, and expensive.Investigating the developmental defects in a mouse model with a knockout of a gene in the GDP-mannose pathway.

Reconstituted Biochemical Systems

Reconstituted biochemical systems offer a powerful bottom-up approach to studying the molecular interactions of Guanosine 5'-diphosphate in a controlled environment, free from the complexity of a living cell. These in vitro assays allow for the precise manipulation of individual components to investigate specific aspects of GDP's function, such as its binding to G-proteins and its role in the regulation of their activity.

A primary application of reconstituted systems in the context of GDP is the study of the G-protein cycle. G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active Guanosine 5'-triphosphate (GTP)-bound state. Reconstituted systems have been instrumental in characterizing the kinetics of GDP dissociation and GTP binding, processes that are critical for the activation of G-protein signaling. These systems typically involve purified G-proteins, guanine nucleotide exchange factors (GEFs) that facilitate the exchange of GDP for GTP, and GTPase-activating proteins (GAPs) that enhance the hydrolysis of GTP back to GDP, thus inactivating the G-protein.

Fluorescence spectroscopy is a commonly employed technique in these assays. By labeling GDP or the G-protein with a fluorescent probe, researchers can monitor changes in the fluorescence signal that correspond to GDP binding or release. For instance, the use of fluorescent GDP analogs allows for real-time measurement of GDP dissociation from G-proteins upon the addition of a GEF.

Furthermore, reconstituted systems have been pivotal in understanding the structural basis of GDP's interaction with G-proteins. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) on reconstituted G-protein-GDP complexes have provided high-resolution snapshots of the binding pocket and the conformational changes that occur upon nucleotide exchange.

Recent studies have also utilized reconstituted systems to investigate the role of GDP in the regulation of other proteins beyond the classical G-protein families. For example, in vitro reconstitution assays have demonstrated that GDP-bound tubulin can assemble into stable microtubules, challenging the traditional view of GDP-tubulin as solely a precursor to depolymerization. oup.commdpi.com These findings, which were made possible by the controlled environment of a reconstituted system, have significant implications for our understanding of microtubule dynamics and stability.

Reconstituted System Application Key Findings Techniques Used
G-protein cycle analysisCharacterization of GDP dissociation rates and the catalytic activity of GEFs.Fluorescence spectroscopy with labeled nucleotides, stopped-flow kinetics.
Structural analysis of G-protein-GDP complexesHigh-resolution structures of G-proteins in their inactive, GDP-bound conformation.X-ray crystallography, cryo-electron microscopy (cryo-EM).
Microtubule dynamicsGDP-tubulin can form stable microtubules, contributing to microtubule rescue and overall stability. oup.commdpi.comIn vitro polymerization assays with purified tubulin, fluorescence microscopy.

Cell-Free Systems

Cell-free systems, also known as in vitro transcription-translation systems, provide a powerful platform for the synthesis and study of proteins in a defined, non-cellular environment. These systems contain all the necessary machinery for protein synthesis, including ribosomes, tRNAs, and amino acids, but lack the complex architecture and regulatory networks of a living cell. This "open" nature of cell-free systems allows for direct manipulation of the reaction environment, making them particularly well-suited for studying the interactions of small molecules like Guanosine 5'-diphosphate with their protein targets.

One of the major advantages of cell-free systems in the context of GDP research is the ability to produce and study proteins that are difficult to express in traditional cell-based systems, such as G-protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins that are notoriously challenging to express and purify in their functional form. Cell-free expression allows for the synthesis of these proteins directly into artificial membrane environments, such as nanodiscs or liposomes, which mimic the native cell membrane. This enables the study of GPCR-G-protein interactions and the role of GDP in maintaining the inactive state of the G-protein in a controlled setting.

Moreover, cell-free systems can be used to investigate the enzymatic activities related to GDP metabolism. For example, the activity of nucleoside-diphosphate kinases, which can convert GDP to GTP, can be assayed in a cell-free environment. By providing radiolabeled or fluorescently tagged GDP, researchers can track its conversion and study the kinetics of the enzymatic reaction.

The PURE (Protein synthesis Using Reconstituted Elements) system, a highly defined cell-free system composed of purified components necessary for transcription and translation, offers an even greater degree of control for studying GDP-protein interactions. In the PURE system, researchers can precisely control the concentrations of all components, including GDP and GTP, to dissect their specific effects on protein synthesis and function.

While direct studies focusing solely on GDP within cell-free systems are not as common as those in reconstituted biochemical systems, the ability of cell-free systems to generate the protein components that interact with GDP is a critical upstream application. The proteins produced in these systems can then be used in the reconstituted biochemical assays described in the previous section.

Cell-Free System Application Advantages for GDP-Related Research Examples of Research Areas
Expression of G-protein-coupled receptors (GPCRs)Overcomes difficulties in expressing and purifying functional membrane proteins. Allows for co-translational insertion into artificial membranes.Studying the interaction between GPCRs and G-proteins in a controlled lipid environment.
Analysis of enzymatic activityEnables the study of enzymes involved in GDP metabolism without interference from other cellular processes.Characterizing the kinetics of nucleoside-diphosphate kinases and other nucleotide-modifying enzymes.
Use of the PURE systemProvides a highly defined environment with precise control over all components, including GDP and GTP concentrations.Investigating the specific effects of GDP/GTP ratios on protein synthesis and function.

Organoid and 3D Culture Models

Organoids and other three-dimensional (3D) cell culture models represent a significant advancement in our ability to study cellular processes in a more physiologically relevant context than traditional two-dimensional (2D) cell cultures. These models, which are derived from stem cells or patient tissues, self-organize into structures that mimic the architecture and cellular complexity of native organs. This makes them invaluable tools for investigating the intricate signaling networks where Guanosine 5'-diphosphate plays a crucial role.

In the context of GDP research, organoids and 3D cultures are particularly useful for studying G-protein-coupled receptor (GPCR) signaling in a more in vivo-like setting. The spatial organization of cells in these models allows for the recapitulation of cell-cell and cell-matrix interactions that are often lost in 2D cultures. These interactions can significantly influence the expression and function of GPCRs and their downstream signaling pathways, which are regulated by the GDP/GTP cycle of G-proteins. For example, intestinal organoids have been used to study the signaling pathways that regulate epithelial homeostasis, many of which are controlled by GPCRs. mdpi.com

Furthermore, 3D culture models are increasingly being used to study drug metabolism and toxicity. The liver is a key site of drug metabolism, and liver organoids or spheroids can be used to assess how drugs affect cellular metabolism, including nucleotide pools of GDP and GTP. Changes in these pools can have profound effects on cellular signaling and function. 3D models of the liver have been shown to have higher expression and activity of drug-metabolizing enzymes compared to their 2D counterparts, making them a more accurate model for these studies.

The ability to generate organoids from patient-derived induced pluripotent stem cells (iPSCs) also opens up new avenues for personalized medicine. By creating organoids that carry the genetic mutations of a patient with a G-protein-related disorder, researchers can study the disease mechanisms in a human-relevant model and screen for potential therapeutic compounds that target the dysregulated GDP/GTP-dependent signaling pathways.

While direct measurements of GDP levels within organoids can be challenging, the functional readouts of G-protein signaling, such as changes in second messenger concentrations or gene expression, can be readily assessed. These functional assays provide an indirect but powerful way to study the consequences of altered GDP/GTP cycling in a complex, tissue-like environment.

Organoid/3D Culture Model Application Relevance to GDP Studies Examples of Model Systems
Modeling G-protein-coupled receptor (GPCR) signalingProvides a more physiologically relevant context to study GPCR function and the role of the GDP/GTP cycle in signal transduction.Intestinal organoids for studying epithelial homeostasis, brain organoids for investigating neuronal signaling.
Drug metabolism and toxicologyEnables the assessment of how drugs impact cellular nucleotide pools, including GDP and GTP, in a more in vivo-like model.Liver spheroids and organoids for studying the activity of drug-metabolizing enzymes.
Personalized disease modelingAllows for the creation of patient-specific models of G-protein-related disorders to study disease mechanisms and test therapeutic interventions.iPSC-derived organoids from patients with genetic mutations affecting G-protein signaling.

Animal Models of GDP-Related Disorders

Animal models are indispensable for understanding the complex physiological and pathological roles of Guanosine 5'-diphosphate-related processes in a whole-organism context. These models, particularly genetically engineered mice, have provided invaluable insights into the consequences of dysregulated G-protein signaling and GDP/GTP cycling in various diseases.

One of the most common approaches is the generation of knockout or knock-in mice for specific G-protein subunits or their regulatory proteins. For example, mice lacking a particular Gα subunit can be used to study the physiological functions of the signaling pathways that are dependent on that G-protein. The resulting phenotypes can provide clues about the human diseases that may arise from mutations in the corresponding gene. Recent studies using genetically engineered mice have shed light on the metabolic roles of Gi/o-type G-proteins, demonstrating their importance in regulating glucagon release and glucose homeostasis. oup.com

Conditional knockout models, where a gene is deleted in a specific tissue or at a particular time, are also powerful tools. These models allow researchers to dissect the tissue-specific roles of G-protein signaling and to avoid the embryonic lethality that can occur with conventional knockouts.

In addition to genetic models, pharmacological models can also be used to study GDP-related disorders. This involves treating animals with compounds that either activate or inhibit specific G-protein signaling pathways. For instance, the administration of a non-hydrolyzable GTP analog can lock G-proteins in an active state, mimicking a condition of constitutive signaling. Conversely, molecules that prevent the exchange of GDP for GTP can be used to inhibit G-protein activation.

Animal models have been instrumental in studying a wide range of disorders where G-protein signaling is implicated, including metabolic diseases, cardiovascular disorders, and neurological conditions. For example, studies in uncoupling protein-2 (UCP2) knockout mice have suggested a role for GDP in modulating the release of reactive oxygen species from brain mitochondria, providing new insights into the potential functions of UCPs. nih.gov

The data obtained from animal models are crucial for validating the findings from in vitro studies and for testing the efficacy and safety of new therapeutic strategies targeting G-protein signaling pathways.

Animal Model Type Application in GDP-Related Research Examples of Disorders Studied
Genetically engineered mice (knockout/knock-in)To investigate the physiological and pathological consequences of altered G-protein signaling and GDP/GTP cycling.Metabolic disorders (e.g., diabetes), cardiovascular diseases, neurological disorders.
Conditional knockout miceTo study the tissue-specific roles of G-proteins and their regulatory molecules.Dissecting the role of G-protein signaling in specific cell types, such as pancreatic β-cells or neurons.
Pharmacological modelsTo mimic or inhibit specific G-protein signaling pathways through the administration of activating or inhibitory compounds.Investigating the acute effects of G-protein modulation on physiological processes.

Emerging Concepts and Future Directions in Guanosine 5 Diphosphate Research

Guanosine (B1672433) 5'-diphosphate in Synthetic Biology and Biotechnology Applications

The principles of synthetic biology—applying engineering concepts to design and construct new biological parts and systems—have opened new avenues for leveraging GDP's biochemical properties. longdom.org In biotechnology, GDP is not only a key regulator but also a valuable substrate for producing high-value compounds.

Engineering of GDP-Dependent Biosensors

Genetically encoded biosensors are powerful tools for real-time monitoring of metabolite concentrations and metabolic flux within living cells. nih.govtwistbioscience.com The development of GDP-dependent biosensors allows for the precise measurement of the cellular energy state and signaling activity by tracking the intracellular ratio of GTP to GDP. These biosensors are typically engineered by fusing a fluorescent protein to a naturally GTP/GDP-binding protein. The binding of either GDP or GTP induces a conformational change in the protein, which in turn alters the fluorescent properties of the biosensor, allowing for quantitative measurements. nih.gov

Recent progress has focused on improving the sensitivity, dynamic range, and specificity of these biosensors for diverse applications in metabolic engineering and synthetic biology. nih.gov

Table 1: Characteristics of Engineered GDP/GTP Biosensors

Biosensor Type Principle of Operation Target Analyte Potential Application
FRET-based Förster Resonance Energy Transfer changes upon ligand binding GTP/GDP Ratio Monitoring G-protein activation dynamics
Fluorescent Protein Insertion Conformational change of a GDP/GTP-binding protein alters fluorescence GTP/GDP Ratio High-throughput screening for enzyme engineering

Application in Bioremediation and Industrial Processes

In industrial biotechnology, GDP is a critical precursor for the synthesis of valuable biomolecules. A significant application is in the enzymatic, one-pot synthesis of GDP-sugars, such as GDP-mannose and GDP-fucose. nih.govnih.govacs.org These activated sugar donors are essential for the glycosylation of proteins and lipids, processes that are crucial for the therapeutic efficacy of many biopharmaceuticals. Efficient, scalable production of these GDP-sugars using engineered enzymatic cascades represents a key advancement in biomanufacturing. nih.gov

While direct applications of GDP in bioremediation are less established, manipulating guanine (B1146940) nucleotide pools is a promising strategy. The stringent response, a bacterial stress response system mediated by the GDP-derivatives (p)ppGpp, is critical for survival under harsh conditions. wikipedia.org Engineering this pathway could enhance the robustness of microorganisms designed to degrade environmental pollutants, allowing them to persist and function effectively in contaminated sites.

Systems Biology and Network Biology Approaches for GDP Integration

Systems and network biology provide a holistic framework for understanding the complex web of interactions that govern cellular function. GDP and its counterpart GTP are central nodes in these networks, connecting metabolic state with signaling and gene regulation. nih.govoup.com Systems-level approaches integrate multi-omics data (genomics, proteomics, metabolomics) to construct comprehensive models of cellular processes where GDP plays a pivotal role. nih.gov

Application of Machine Learning and Artificial Intelligence in GDP Drug Discovery

Table 2: AI/ML Applications in Drug Discovery Targeting GDP-Binding Proteins

AI/ML Technique Application Relevance to GDP
Deep Learning (e.g., AlphaFold) Prediction of 3D protein structures Generates accurate models of GDP/GTP binding pockets for drug design. mdpi.comnih.govrockefeller.edu
Virtual Screening High-throughput docking of small molecules to protein targets Identifies potential inhibitors or modulators that interact with GTPases in their GDP-bound state. nih.gov
Generative Models De novo design of novel drug candidates Creates new molecules with optimized properties to target specific GDP-binding proteins.

Evolutionary Perspectives on Guanosine 5'-diphosphate Function

The function of GDP is deeply rooted in the origins of life. The GDP/GTP cycle acts as a molecular switch that is one of the most ancient and highly conserved regulatory mechanisms found across all domains of life. wikipedia.org The core components of G-protein signaling, which rely on the exchange of GDP for GTP, were present in the last common ancestor of all eukaryotes. nih.govnih.govresearchgate.net This highlights the fundamental importance of guanine nucleotide-binding proteins as modular and adaptable signaling components from the earliest stages of eukaryotic evolution. nih.gov

Another evolutionarily ancient process involving GDP is the stringent response in bacteria. wikipedia.org This survival mechanism, triggered by nutrient starvation, is mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), which are synthesized from GTP and ATP (with ppGpp also being formed from pppGpp). wikipedia.org This system allows bacteria to divert resources from growth towards biosynthesis and stress resistance, a crucial adaptation for survival. acs.orgnih.gov The conservation of the enzymes involved, known as RelA/SpoT Homologues (RSH), across the bacterial kingdom underscores the ancient origins and essential nature of this GDP-related regulatory network. nih.gov

Novel Roles of Guanosine 5'-diphosphate in Unexplored Biological Contexts

Beyond its canonical intracellular functions, research is beginning to uncover novel roles for GDP and other guanine-based purines (GBPs) in extracellular signaling. nih.gov Evidence suggests that GBPs can be released into the extracellular space and act as signaling molecules, particularly in the nervous and muscular systems. mdpi.comfrontiersin.org

Extracellular GDP and its derivatives have been shown to exert neuroprotective effects, reducing neuroinflammation and excitotoxicity in models of neurological diseases. nih.govmdpi.com While specific receptors for extracellular GDP have not been fully characterized, its activity suggests the existence of a guanine-based purinergic signaling system parallel to the well-known adenine-based (ATP/ADP) system. mdpi.com In muscle cells, extracellular guanine nucleotides have been found to have cardioprotective effects and may play a role in muscle regeneration. mdpi.comfrontiersin.org Furthermore, disruption of the synthesis pathway for GDP-fucose in the malaria parasite Plasmodium falciparum pointed towards novel, yet-to-be-discovered fucose-containing glycoconjugates and alternative metabolic routes, highlighting unexplored areas of GDP's role in metabolism and pathogenesis. nih.gov

Table 3: Emerging and Unconventional Roles of GDP

Biological Context Novel Function Implication
Neurological System Extracellular signaling molecule with neuroprotective properties. nih.govmdpi.com Potential therapeutic target for neurodegenerative diseases.
Muscle Physiology Cardioprotective effects and promotion of muscle cell differentiation. mdpi.comfrontiersin.org New avenues for treating cardiac and muscular disorders.
Parasitology Precursor for novel glycoconjugates in Plasmodium falciparum. nih.gov Potential for new anti-malarial drug targets.

Q & A

Q. Advanced

Enzyme Purification : Use affinity chromatography with His-tagged recombinant proteins expressed in E. coli .

Kinetic Assays : Monitor GDP-mannose to GDP-L-galactose conversion via HPLC or coupled assays with NAD⁺/NADH cycling .

Isotope Tracing : Incorporate [³²P]-GDP to track phosphate transfer efficiency.

Structural Validation : Co-crystallize the enzyme with GDP and solve structures using MX (macromolecular crystallography) to identify active-site residues .

Data Validation : Compare kinetic parameters (Km, kcat) with literature to confirm reproducibility .

How can conflicting data on GDP concentrations in GTPase assays be resolved?

Advanced
Discrepancies often arise from assay conditions (e.g., Mg²⁺ concentration, pH) or competing nucleotide pools. To resolve:

Standardize Buffers : Use 10 mM MgCl₂ and pH 7.4 to stabilize GDP-GTP equilibrium .

Inhibit Nucleotidases : Add sodium fluoride (10 mM) to block phosphatase activity .

Cross-Validate Methods : Compare radiometric assays ([α-³²P]-GDP) with fluorescence polarization .

Control for Contaminants : Pre-treat samples with apyrase to hydrolyze ATP/ADP .

What experimental strategies are used to investigate GDP's role in G-protein-coupled receptor (GPCR) signaling dynamics?

Q. Advanced

FRET-Based Sensors : Utilize fluorescent biosensors (e.g., GFP-tagged Gα subunits) to monitor GDP/GTP exchange in real time .

Single-Turnover Assays : Measure GTPase activity using [γ-³²P]-GTP and track GDP release via thin-layer chromatography .

Cryo-EM : Resolve GPCR-G protein complexes in GDP-bound states to study conformational changes .

Mutagenesis : Introduce mutations (e.g., Gα-S47C) to stabilize GDP binding and assess functional impacts .

Which techniques are optimal for tracking GDP in metabolic flux analysis of nucleotide biosynthesis pathways?

Q. Advanced

Stable Isotope Labeling : Use [¹⁵N]-guanine or [¹³C]-ribose to trace GDP incorporation into RNA or signaling molecules .

GC-MS/MS : Derivatize GDP with trimethylsilyl groups for sensitive detection in mitochondrial extracts .

Flux Balance Analysis (FBA) : Integrate LC-MS data with genome-scale models (e.g., Recon3D) to predict GDP pool dynamics .

How do nucleotide databases (e.g., KEGG, ChEBI) distinguish GDP from structurally similar compounds like GTP?

Basic
Databases use unique identifiers (e.g., KEGG C00035, ChEBI 17552) and canonical SMILES strings to differentiate GDP (C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N) from GTP. Spectral libraries (e.g., HMDB, PubChem) provide reference MS/MS fragmentation patterns .

What challenges arise in crystallizing GDP-bound protein complexes, and how can they be mitigated?

Q. Advanced

Nucleotide Stability : GDP is prone to hydrolysis; use non-hydrolysable analogs (e.g., GDPβS) or low-temperature crystallization .

Crystal Packing : Optimize precipitant conditions (e.g., PEG 3350 with 0.2 M ammonium sulfate) to enhance lattice contacts .

Phasing Issues : Incorporate heavy atoms (e.g., selenomethionine) or use molecular replacement with homologous structures .

How can researchers analyze GDP's role in multi-enzyme systems, such as nucleotide sugar biosynthesis?

Q. Advanced

Coupled Enzyme Assays : Combine GDP-mannose pyrophosphorylase with epimerases and track intermediates via LC-MS .

Knockout Models : Use CRISPR/Cas9 to delete genes (e.g., GMPPA) and quantify GDP accumulation via metabolomics .

Microscale Thermophoresis (MST) : Measure binding affinities between GDP and regulatory proteins .

What computational approaches are used to model GDP-protein interactions, and how do they inform experimental design?

Q. Advanced

Molecular Dynamics (MD) Simulations : Simulate GDP binding to Gα subunits over 100-ns trajectories to identify key residues .

Docking Studies : Use AutoDock Vina to predict GDP orientation in enzyme active sites, validated by mutagenesis .

Network Analysis : Integrate GDP interactomes (e.g., STRING DB) to map metabolic and signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.